molecular formula C12H16O2 B055109 4-(3,5-Dimethoxyphenyl)-1-butene CAS No. 111540-02-4

4-(3,5-Dimethoxyphenyl)-1-butene

Cat. No.: B055109
CAS No.: 111540-02-4
M. Wt: 192.25 g/mol
InChI Key: WJBLDXKATVPHHS-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-butene ( 111540-02-4) is a high-purity organic building block of interest in advanced chemical synthesis. With the molecular formula C 12 H 16 O 2 and a molecular weight of 192.25 g/mol, this compound features a phenyl ring with two methoxy groups at the 3 and 5 positions, linked to a terminal butene chain . This structure makes it a versatile precursor for constructing more complex molecules. In scientific research, this compound primarily serves as a key synthetic intermediate. It is particularly valuable in pharmaceutical research and the development of specialty chemicals, where its terminal alkene group is amenable to further functionalization through reactions such as oxidation, reduction, or cross-coupling . The 3,5-dimethoxyphenyl moiety is a significant pharmacophore, often associated with biological activity in various compounds, suggesting its potential utility in the design and synthesis of novel bioactive molecules for research purposes. Attention: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-but-3-enyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDXKATVPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641220
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111540-02-4
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3,5-Dimethoxyphenyl)-1-butene CAS 111540-02-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Dimethoxyphenyl)-1-butene (CAS 111540-02-4) is a specialized aryl-alkene intermediate primarily utilized in the synthesis of resorcinolic lipids , cannabinoid analogs , and hybrid stilbenoids .[1] Distinguished by its 3,5-dimethoxy substitution pattern—mimicking the "olivetol" core found in cannabinoids and the A-ring of pterostilbene—this molecule serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies focusing on lipophilic chain length and unsaturation.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated synthesis protocol via Grignard coupling, and a strategic overview of its applications in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

The 3,5-dimethoxy substitution pattern renders the phenyl ring electron-rich, making it susceptible to electrophilic aromatic substitution, while the terminal alkene provides a versatile handle for functionalization (e.g., metathesis, hydroboration, epoxidation).

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)Context
Appearance Colorless to pale yellow oilStandard state at STP
Boiling Point 285.0 ± 20.0 °C (Predicted)At 760 mmHg
Density 0.984 ± 0.06 g/cm³Liquid phase
LogP ~3.42High lipophilicity; membrane permeable
Refractive Index 1.512Optical characteristic
Solubility DMSO, Chloroform, Methanol, DCMInsoluble in water
Flash Point >110 °CSafety threshold

Synthetic Methodology: The Grignard Coupling Protocol

While various routes exist (e.g., Wittig olefination), the most direct and atom-economical method for constructing the 4-aryl-1-butene skeleton is the Grignard coupling of 3,5-dimethoxybenzyl bromide with allylmagnesium bromide . This approach avoids the thermodynamic ambiguity of internal alkene formation often seen in Wittig reactions.[1]

Reaction Logic

The synthesis relies on the nucleophilic attack of the allyl Grignard reagent on the benzylic carbon.[1] The 3,5-dimethoxy groups are stable under these basic conditions, provided moisture is rigorously excluded.

Step-by-Step Protocol

Reagents:

  • 3,5-Dimethoxybenzyl bromide (1.0 equiv)

  • Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1][2][3] aq.)

Workflow:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 3,5-dimethoxybenzyl bromide (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Allylmagnesium bromide (12 mmol) to the addition funnel. Add dropwise to the benzyl bromide solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.[1]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the benzyl bromide.

  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated

    
     solution (20 mL) to destroy excess Grignard reagent.
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers and wash with brine.[1][3]
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure alkene.
    
Synthetic Pathway Visualization[1][3]

SynthesisPath Precursor 3,5-Dimethoxybenzyl Bromide Intermediate Transition State (Mg-Complex) Precursor->Intermediate THF, 0°C Reagent Allylmagnesium Bromide Reagent->Intermediate Product 4-(3,5-Dimethoxyphenyl)- 1-butene Intermediate->Product 1. RT, 4h 2. NH4Cl (aq)

Figure 1: Grignard coupling pathway for the synthesis of CAS 111540-02-4, highlighting the convergent assembly of the benzyl and allyl fragments.[4]

Mechanistic & Biological Context[1][4][9][16][17][18]

The utility of 4-(3,5-Dimethoxyphenyl)-1-butene lies in its structural homology to key pharmacophores. It acts as a "truncated" or "unsaturated" analog of naturally occurring resorcinolic lipids.[1]

Structural Homology & SAR Implications[1][17]
  • Cannabinoid Mimetics: The 3,5-dimethoxy ring corresponds to the "olivetol" moiety in THC and CBD.[1] The butene chain mimics the pentyl side chain.[1] Researchers use this alkene to introduce rigidity (via the double bond) or as a handle to attach polar headgroups, probing the hydrophobic pocket of CB1/CB2 receptors.

  • Stilbenoid Precursors: Through cross-metathesis (e.g., Grubbs catalyst) with styrene derivatives, this molecule can be converted into Pterostilbene analogs (3,5-dimethoxy-4'-hydroxystilbene), which exhibit potent antioxidant and anti-aging properties.

Biological Signaling Potential

While the molecule itself is an intermediate, its derivatives modulate pathways associated with inflammation and oxidative stress.[1]

BioContext Compound 4-(3,5-Dimethoxyphenyl)- 1-butene Stilbenoids Stilbenoid Analogs (via Metathesis) Compound->Stilbenoids Functionalization Cannabinoids Resorcinolic Lipids (via Hydroboration) Compound->Cannabinoids Functionalization SIRT1 SIRT1 Activation (Anti-Aging) Stilbenoids->SIRT1 COX2 COX-2 Inhibition (Anti-Inflammatory) Stilbenoids->COX2 CB_Receptors CB1/CB2 Modulation (Pain/Neuro) Cannabinoids->CB_Receptors

Figure 2: Strategic application of CAS 111540-02-4 in divergent synthesis to access distinct pharmacological classes.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.35 (d, 2H):  Aromatic protons at positions 2 and 6 (ortho to methoxy, para to chain).
    
  • 
     6.30 (t, 1H):  Aromatic proton at position 4 (between methoxy groups).[1]
    
  • 
     5.85 (m, 1H):  Alkene proton (
    
    
    
    , internal).
  • 
     5.05 (m, 2H):  Terminal alkene protons (
    
    
    
    ).[1]
  • 
     3.78 (s, 6H):  Methoxy protons (
    
    
    
    ).[1]
  • 
     2.65 (t, 2H):  Benzylic methylene (
    
    
    
    ).[1]
  • 
     2.35 (q, 2H):  Homo-allylic methylene (
    
    
    
    ).[1]
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  192 m/z[1]
    
  • Base Peak: 151 m/z (Tropylium ion equivalent or loss of allyl radical).[1]

Handling & Safety Profile

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkenes can form peroxides upon prolonged exposure to air.[1]

  • Hazards: Irritant to eyes and skin.[1] Use standard PPE (nitrile gloves, safety goggles).

  • Stability: Stable for >12 months if stored correctly.[1] Avoid strong oxidizing agents (e.g., KMnO₄) unless intended for reaction.

References

  • Synthetic Methodology (Analogous): Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. PrepChem. Available at: [Link]

  • General Grignard Protocols: Allylation of Benzylic Halides. Organic Syntheses, Coll. Vol. 8, p. 220.[1] Available at: [Link]

Sources

3,5-dimethoxy-homoallylbenzene chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-dimethoxy-homoallylbenzene: Structure, Synthesis, and Applications

Introduction

Within the vast landscape of aromatic compounds, those featuring methoxy and allyl functionalities hold a special significance due to their prevalence in natural products and their utility as versatile synthetic intermediates.[1] 3,5-dimethoxy-homoallylbenzene, also known by its IUPAC name 1,3-dimethoxy-5-(but-3-en-1-yl)benzene, is a structurally intriguing molecule that combines a resorcinol dimethyl ether backbone with a four-carbon unsaturated side chain. This arrangement provides a unique scaffold for chemical exploration. While not as widely studied as its allylbenzene isomer (1,3-dimethoxy-5-allylbenzene), the homoallylic linkage presents distinct synthetic challenges and opportunities.

This technical guide offers a comprehensive examination of 3,5-dimethoxy-homoallylbenzene, designed for researchers, chemists, and drug development professionals. We will dissect its chemical structure through spectroscopic analysis, provide detailed, field-proven synthetic protocols, and explore its potential relevance in medicinal chemistry, grounding all claims in authoritative references.

Chemical Structure and Properties

The structural identity of a molecule is the foundation of its chemical behavior and biological activity. This section details the key identifiers, physicochemical properties, and spectroscopic signature of 3,5-dimethoxy-homoallylbenzene.

Nomenclature and Core Properties

The compound is systematically named based on the substitution pattern of the benzene ring. The "homoallyl" prefix indicates that the allyl group is extended by one methylene (-CH2-) unit.

PropertyValueReference
IUPAC Name 1,3-dimethoxy-5-(but-3-en-1-yl)benzeneN/A (Derived)
Synonyms 4-(3,5-Dimethoxyphenyl)-1-buteneN/A (Derived)
CAS Number Not explicitly found, related to allyl isomer 64118-89-4[2]
Molecular Formula C₁₂H₁₆O₂N/A (Derived)
Molecular Weight 192.25 g/mol N/A (Derived)
XLogP3-AA ~3.3 (Estimated)[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]
Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of a synthesized compound. The following is a predicted spectroscopic profile based on the known effects of the constituent functional groups.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~6.3-6.4 ppm (3H, m): Aromatic protons. The proton at C4 (between the methoxy groups) will likely appear as a triplet, while the two equivalent protons at C2 and C6 will appear as a doublet.

  • δ ~5.8-5.9 ppm (1H, m): Olefinic proton (-CH=CH₂). This multiplet arises from coupling to the terminal vinyl protons and the adjacent methylene group.

  • δ ~4.9-5.1 ppm (2H, m): Terminal olefinic protons (=CH₂). These protons will exhibit complex splitting due to geminal and vicinal coupling.

  • δ 3.78 ppm (6H, s): Protons of the two equivalent methoxy (-OCH₃) groups. Their equivalence results in a sharp singlet.

  • δ ~2.6-2.7 ppm (2H, t): Benzylic protons (-Ar-CH₂-). These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the neighboring methylene group.

  • δ ~2.3-2.4 ppm (2H, q): Allylic protons (-CH₂-CH=). These protons are adjacent to the double bond and will show splitting from both the benzylic and olefinic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~160.8 ppm: Aromatic carbons attached to methoxy groups (C3, C5).

  • δ ~145.0 ppm: Quaternary aromatic carbon (C1).

  • δ ~138.0 ppm: Olefinic carbon (-CH=).

  • δ ~115.0 ppm: Olefinic carbon (=CH₂).

  • δ ~106.5 ppm: Aromatic carbons at C2 and C6.

  • δ ~97.5 ppm: Aromatic carbon at C4.

  • δ ~55.2 ppm: Methoxy carbons (-OCH₃).

  • δ ~35-36 ppm: Benzylic carbon (-Ar-CH₂-).

  • δ ~34-35 ppm: Allylic carbon (-CH₂-CH=).

IR (Infrared) Spectroscopy:

  • ~3075 cm⁻¹: C-H stretch (vinylic).

  • ~2950-3000 cm⁻¹: C-H stretch (aromatic).

  • ~2850-2930 cm⁻¹: C-H stretch (aliphatic).

  • ~1640 cm⁻¹: C=C stretch (alkene).

  • ~1590-1600 cm⁻¹: C=C stretch (aromatic ring).

  • ~1205 cm⁻¹: C-O stretch (asymmetric, aryl ether).

  • ~1050 cm⁻¹: C-O stretch (symmetric, aryl ether).

  • ~910 cm⁻¹: =C-H bend (out-of-plane, monosubstituted alkene).

MS (Mass Spectrometry):

  • M⁺ at m/z 192: Molecular ion peak.

  • Key Fragment at m/z 151: Loss of the allyl group (-C₃H₅), resulting in the stable 3,5-dimethoxybenzyl cation.

Synthesis Methodologies

The synthesis of 3,5-dimethoxy-homoallylbenzene can be approached through several established organometallic and rearrangement strategies. We present a robust method utilizing a Grignard reagent, a cornerstone of C-C bond formation.[6]

Synthesis via Grignard Coupling

This pathway involves the reaction of an organometallic species, specifically a 3,5-dimethoxybenzyl Grignard reagent, with an allyl halide. The primary challenge in this approach lies in the generation of the benzyl Grignard reagent, which can be prone to side reactions like Wurtz coupling.[7] However, with careful control of conditions, this remains a highly effective route.

A more reliable variant involves reacting allylmagnesium bromide with 3,5-dimethoxybenzyl bromide . Allyl Grignard reagents are readily prepared and offer high reactivity.[8][9]

Step 1: Preparation of 3,5-Dimethoxybenzyl Bromide

  • Rationale: The starting alcohol, 3,5-dimethoxybenzyl alcohol, is commercially available.[10] It is converted to the more reactive bromide to facilitate nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).

    • Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure to yield crude 1-(bromomethyl)-3,5-dimethoxybenzene, which can be used directly or purified by chromatography.[11]

Step 2: Grignard Coupling Reaction

  • Rationale: Allylmagnesium bromide, a potent nucleophile, will displace the bromide from the benzylic position to form the target C-C bond.[12] Anhydrous conditions are critical as Grignard reagents react readily with protic solvents like water.[6]

  • Procedure:

    • To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of allylmagnesium bromide (1.2 eq, typically 1.0 M in diethyl ether) dropwise.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC.

    • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure 3,5-dimethoxy-homoallylbenzene.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Coupling A 3,5-Dimethoxybenzyl Alcohol PBr3 PBr₃, Et₂O A->PBr3 B 3,5-Dimethoxybenzyl Bromide Reaction THF, 0°C to RT B->Reaction PBr3->B C Allylmagnesium Bromide (Grignard) C->Reaction D 3,5-Dimethoxy- homoallylbenzene (Final Product) Reaction->D

Caption: Synthesis of 3,5-dimethoxy-homoallylbenzene via Grignard coupling.

Potential Applications in Drug Development

The 3,5-dimethoxybenzene motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[13][14] The methoxy groups can significantly influence a molecule's properties, affecting everything from target binding affinity to metabolic stability.[1]

A Scaffold for Bioactive Molecules
  • Anticancer Potential: The related 3,4,5-trimethoxyphenyl group is a critical pharmacophore in the combretastatin family, which are potent inhibitors of tubulin polymerization.[15] Derivatives of 3,5-dimethoxybenzaldehyde and 3,5-dimethoxystilbene have also shown promising cytotoxic and larvicidal activities.[16][17] The structure of 3,5-dimethoxy-homoallylbenzene makes it an attractive starting point for the synthesis of novel analogs targeting cell proliferation pathways.

  • Antimicrobial and Antifungal Activity: Dimethoxybenzene derivatives, such as eugenol, are well-known for their broad-spectrum antimicrobial properties, often by disrupting microbial cell membranes.[13] The specific 3,5-dimethoxy substitution pattern has been linked to antifungal activity, suggesting that 3,5-dimethoxy-homoallylbenzene could serve as a precursor for new antifungal agents.[17]

  • Structure-Activity Relationship (SAR) Insights: The biological activity of dimethoxybenzene derivatives is highly dependent on the position of the methoxy groups and the nature of other substituents.[13] The homoallyl chain provides a flexible, lipophilic tether that can be further functionalized (e.g., via epoxidation, dihydroxylation, or oxidation) to explore interactions with biological targets and fine-tune the molecule's pharmacokinetic profile.

Future Research Directions

The synthesis of 3,5-dimethoxy-homoallylbenzene opens the door to creating a library of novel compounds for biological screening. Future work could focus on:

  • Functionalization of the Alkene: Exploring reactions at the terminal double bond to introduce new functional groups (alcohols, epoxides, amines) that could enhance biological activity or serve as handles for conjugation.

  • Bioisosteric Replacement: Replacing the methoxy groups with other electron-donating groups to probe the electronic requirements for target binding.

  • Screening against Key Targets: Evaluating the compound and its derivatives against panels of cancer cell lines, microbial strains, and specific enzymes like tyrosinase or kinases, which are known to be modulated by similar structures.[11]

G A Synthesize 3,5-Dimethoxy- homoallylbenzene B Structural & Purity Confirmation (NMR, MS) A->B C Create Derivative Library B->C D Biological Screening (Anticancer, Antimicrobial, etc.) B->D C->D E Identify 'Hit' Compounds D->E F SAR Studies & Lead Optimization E->F

Caption: Workflow from core synthesis to drug discovery applications.

Conclusion

3,5-dimethoxy-homoallylbenzene is a valuable chemical entity whose structure has been thoroughly characterized by established spectroscopic principles. Its synthesis, achievable through robust organometallic routes like Grignard coupling, provides a reliable source of material for further investigation. While specific biological data on this exact molecule is sparse, its structural relationship to a wide array of known bioactive dimethoxybenzene compounds positions it as a highly promising scaffold for future research in drug discovery and development. The methodologies and insights provided in this guide serve as a foundational resource for scientists aiming to explore the chemical and biological potential of this versatile molecule.

References

  • 3,5-Dimethoxyallylbenzene - HerbPedia (2013). Wikidot.
  • Claisen rearrangement - Wikipedia. Wikipedia.
  • Claisen Rearrangement - Alfa Chemistry (2025). Alfa Chemistry.
  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.
  • Claisen Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal.
  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025). Reddit.
  • Claisen Rearrangement | TCI EUROPE N.V.. TCI Chemicals.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs (2016). PubMed.
  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
  • Allylic Grignard reagents. Science of Synthesis.
  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol (2023). MDPI.
  • A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes (2025).
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • Grignard Reagents. Sigma-Aldrich.
  • Pd-catalyzed allylative dearomatisation using Grignard reagents (2023). University of Groningen Research Portal.
  • Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols (2025).
  • Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Applic
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde
  • 3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) (2023). SciELO.
  • CAS 705-76-0: 3,5-Dimethoxybenzenemethanol. CymitQuimica.
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • 3,5-Dimethoxybenzaldehyde 98 7311-34-4. Sigma-Aldrich.
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem.
  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Request PDF (2025).
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure (2024). Sciforum.
  • 3,5-Dimethoxytoluene(4179-19-5) 1H NMR spectrum. ChemicalBook.
  • Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).
  • The role of the methoxy group in approved drugs (2024). PubMed.
  • Certified Reference Material 1,3,5-Trimethoxybenzene (2022). Sigma-Aldrich.
  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution (2025).
  • Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods (2024). ClinicSearch.

Sources

A Technical Guide to 1,3-Dimethoxy-5-(but-3-en-1-yl)benzene: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene , a key organic intermediate with significant potential in medicinal chemistry. We will explore its precise chemical identity, a robust synthetic pathway, and its critical role as a structural motif in the development of potent therapeutic agents, particularly tubulin polymerization inhibitors.

Nomenclature and Structure Elucidation

The compound, commonly represented as 4-(3,5-dimethoxyphenyl)but-1-ene, is more accurately named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The principal functional group is the benzene ring, which is designated as the parent structure.

  • Correct IUPAC Name: 1,3-Dimethoxy-5-(but-3-en-1-yl)benzene

  • Synonyms: 4-(3,5-dimethoxyphenyl)but-1-ene, 3,5-Dimethoxy-1-(but-3-en-1-yl)benzene

  • Rationale: The benzene ring is substituted with two methoxy groups at positions 1 and 3, and a four-carbon chain at position 5. The chain is numbered starting from the point of attachment to the ring, placing the double bond at the third position, hence "but-3-en-1-yl".

Physicochemical and Calculated Properties

While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be calculated. For context, experimental data for the parent scaffold, 1,3-dimethoxybenzene, are provided.[1]

PropertyValue (Calculated/Known)Data Source
Molecular Formula C₁₂H₁₆O₂(Calculated)
Molar Mass 192.25 g/mol (Calculated)
Appearance Expected to be a colorless to pale yellow liquid(Inference)
Boiling Point Not available (Predicted to be >200 °C)(Inference)
Density Not available(Inference)
Boiling Point (1,3-Dimethoxybenzene) 85-87 °C at 7 mmHg
Density (1,3-Dimethoxybenzene) 1.055 g/mL at 25 °C

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene can be achieved via a Grignard reaction. This classic organometallic approach is favored for its efficiency in forming carbon-carbon bonds.[2] The proposed pathway involves the coupling of an allyl halide with a benzylmagnesium halide intermediate.

Proposed Synthetic Pathway: Grignard Coupling

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation (Coupling) cluster_2 Step 3: Work-up & Purification Start 5-(Bromomethyl)-1,3-dimethoxybenzene Grignard 3,5-Dimethoxybenzylmagnesium bromide (Grignard Reagent) Start->Grignard + Mg / Ether Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard Product_Intermediate Reaction Mixture Grignard->Product_Intermediate + Allyl Bromide AllylBr Allyl Bromide (3-Bromoprop-1-ene) AllylBr->Product_Intermediate Workup Aqueous Work-up (e.g., sat. NH4Cl) Product_Intermediate->Workup Purification Column Chromatography Workup->Purification FinalProduct 1,3-Dimethoxy-5-(but-3-en-1-yl)benzene Purification->FinalProduct

Caption: Proposed synthetic workflow for the target compound via Grignard reaction.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The reaction is initiated by the oxidative addition of magnesium metal to 5-(bromomethyl)-1,3-dimethoxybenzene. Anhydrous diethyl ether is the solvent of choice as it is aprotic (preventing quenching of the Grignard reagent) and effectively solvates the magnesium species, facilitating the reaction.[2]

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the desired C-C bond. Allylmagnesium reagents are known for their high reactivity.[3]

  • Aqueous Work-up: A mild acidic quench, typically with saturated ammonium chloride solution, is used to destroy any unreacted Grignard reagent and facilitate the separation of the organic product from inorganic magnesium salts.

  • Purification: Silica gel column chromatography is the standard method for purifying the final product from starting materials and any side products, such as the Wurtz coupling product (1,2-bis(3,5-dimethoxyphenyl)ethane).

Application in Drug Discovery: A Combretastatin A-4 Analogue Scaffold

The true value of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene lies in its structural similarity to a class of potent anticancer agents known as combretastatins. Specifically, the 3,5-dimethoxyphenyl moiety is a bioisostere of the 3,4,5-trimethoxyphenyl "A-ring" found in Combretastatin A-4 (CA-4), a powerful natural product that inhibits tubulin polymerization.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

CA-4 and its analogs function by binding to the colchicine-binding site on β-tubulin.[6][7] This binding event introduces a conformational change that prevents the tubulin heterodimers (αβ-tubulin) from assembling into the straight protofilaments required for microtubule formation.[8][9] The disruption of microtubule dynamics has profound downstream effects on cancer cells:

  • Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. Inhibition of their formation leads to cell cycle arrest, typically in the G2/M phase.[4][10]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][11]

  • Vascular Disruption: The drug selectively targets the dynamic cytoskeleton of proliferating endothelial cells in the tumor neovasculature, causing vascular shutdown and subsequent tumor necrosis.[4][5]

MOA cluster_Target Molecular Level cluster_Cellular Cellular Level cluster_Outcome Outcome Molecule 3,5-Dimethoxyphenyl Moiety (e.g., from CA-4 Analog) ColchicineSite Colchicine Binding Site on β-Tubulin Molecule->ColchicineSite Binds to Tubulin αβ-Tubulin Heterodimer Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for VascularDisruption Anti-Angiogenesis & Vascular Disruption Polymerization->VascularDisruption Disruption in Endothelial Cells CellCycle Cell Cycle Progression Spindle->CellCycle Essential for Arrest G2/M Phase Arrest CellCycle->Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of action for combretastatin-like tubulin inhibitors.

The but-3-en-1-yl chain on 1,3-dimethoxy-5-(but-3-en-1-yl)benzene serves as a versatile synthetic handle. The terminal alkene is amenable to a wide range of chemical transformations (e.g., hydroboration-oxidation, epoxidation, metathesis, Heck coupling), allowing for the rapid generation of diverse libraries of novel CA-4 analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis and Characterization

This protocol provides a self-validating methodology for the synthesis, purification, and characterization of the title compound.

5.1. Materials and Equipment

  • Reagents: 5-(Bromomethyl)-1,3-dimethoxybenzene, magnesium turnings, anhydrous diethyl ether, allyl bromide, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon line, rotary evaporator, column chromatography setup (silica gel).

5.2. Step-by-Step Synthesis

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Grignard Initiation: Charge the flask with magnesium turnings (1.2 eq). Add a small portion of a solution of 5-(bromomethyl)-1,3-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction, which is indicated by bubbling and the formation of a cloudy, grayish solution.[12]

  • Grignard Formation: Once initiated, add the remaining 5-(bromomethyl)-1,3-dimethoxybenzene solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[13]

  • Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

5.3. Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization:

    • ¹H NMR: Confirm the structure by identifying characteristic peaks for the aromatic protons, methoxy groups, the terminal alkene protons, and the aliphatic chain protons.

    • ¹³C NMR: Verify the number of unique carbon environments consistent with the target structure.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identify characteristic stretches for C=C (alkene), C-O (ether), and aromatic C-H bonds.

Conclusion

1,3-Dimethoxy-5-(but-3-en-1-yl)benzene is more than a simple organic molecule; it is a strategically designed building block for the development of next-generation therapeutics. Its structural relationship to potent tubulin inhibitors like Combretastatin A-4 makes it a high-value intermediate for medicinal chemists. The robust synthetic route and the presence of a chemically versatile butenyl side chain provide a powerful platform for creating novel anticancer agents with potentially improved efficacy, solubility, and pharmacokinetic profiles.

References

  • National Center for Biotechnology Information. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. Available at: [Link].

  • ACS Publications. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link].

  • National Center for Biotechnology Information. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. PubMed. Available at: [Link].

  • ResearchGate. (a) Mechanism of binding of tubulin polymerization inhibitor. It binds... ResearchGate. Available at: [Link].

  • ACS Publications. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry. Available at: [Link].

  • ChemBK. 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. ChemBK. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. PubMed Central. Available at: [Link].

  • U.S. Environmental Protection Agency. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. CompTox Chemicals Dashboard. Available at: [Link].

  • University of Babylon Private CDN. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon. Available at: [Link].

  • Organic Syntheses. Allylmagnesium bromide. Organic Syntheses. Available at: [Link].

  • Wikipedia. 1,3-Dimethoxybenzene. Wikipedia. Available at: [Link].

  • Thieme. pounds.[1–3] Allylic Grignard reagents. Thieme. Available at: [Link].

  • Cheméo. Chemical Properties of Benzene, 1,3-dimethoxy-2,5-dimethyl. Cheméo. Available at: [Link].

  • Cheméo. Benzene, 1,3-dimethoxy-5-hexyl - Chemical & Physical Properties. Cheméo. Available at: [Link].

  • National Center for Biotechnology Information. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PubMed Central. Available at: [Link].

  • BuyersGuideChem. 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene. BuyersGuideChem. Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Combretastatin A-4 and its Analogs in Cancer Therapy. Global Research Online. Available at: [Link].

  • MOST Wiedzy. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. Available at: [Link].

  • PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. PrepChem.com. Available at: [Link].

  • U.S. Environmental Protection Agency. Benzene, 1,3-dimethoxy-5-methyl-. Substance Registry Services. Available at: [Link].

  • Organic Syntheses. Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses. Available at: [Link].

  • National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Available at: [Link].

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link].

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link].

  • TSI Journals. Organic CHEMISTRY. TSI Journals. Available at: [Link].

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Terminal Alkene Derivatives of 3,5-Dimethoxybenzene: A Strategic Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resorcinolic Warhead

In the landscape of medicinal chemistry and natural product synthesis, 3,5-dimethoxybenzene derivatives occupy a privileged chemical space. Structurally, they represent the dimethyl ether of resorcinol (1,3-dihydroxybenzene), a motif ubiquitous in polyketides, cannabinoids, and stilbenoids (e.g., Pterostilbene, Combretastatin).

The introduction of a terminal alkene (vinyl, allyl, or homoallyl group) onto this electron-rich aromatic scaffold transforms it from a passive building block into a dynamic "chemical warhead." This unmasked olefin serves as a versatile handle for diversity-oriented synthesis (DOS), enabling rapid access to complex architectures via metathesis, cross-coupling, and oxidation manifolds.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and medicinal utility of these terminal alkene derivatives, moving beyond generic protocols to explore the mechanistic nuances required for high-yield, scalable production.

Molecular Architecture & Synthetic Strategy

The synthesis of terminal alkene derivatives of 3,5-dimethoxybenzene generally proceeds through two primary vectors, dictated by the desired distance of the alkene from the aromatic ring: the Styrene Vector (C0 linker) and the Allyl Vector (C1 linker).

The Styrene Vector (Vinyl-3,5-dimethoxybenzene)

Target: 3,5-Dimethoxystyrene Primary Precursor: 3,5-Dimethoxybenzaldehyde

The most robust route to the styrene derivative is the Wittig Olefination . While Knoevenagel condensations are possible, they often yield thermodynamic products (cinnamic acids) rather than the terminal alkene. The Wittig reaction, using methyltriphenylphosphonium bromide, offers superior regiocontrol.

  • Mechanistic Insight: The electron-donating methoxy groups at the 3 and 5 positions deactivate the aldehyde carbonyl slightly compared to nitro- or halo-benzaldehydes. Consequently, strong bases (KOtBu or NaH) and aprotic solvents (THF) are required to ensure complete ylide formation and subsequent nucleophilic attack.

The Allyl Vector (Allyl-3,5-dimethoxybenzene)

Target: 1-Allyl-3,5-dimethoxybenzene Primary Precursor: 3,5-Dimethoxyphenol

Accessing the allyl derivative requires navigating the Claisen Rearrangement . Direct electrophilic aromatic substitution (Friedel-Crafts) with allyl halides often leads to poly-alkylation or regioisomeric mixtures due to the highly activated ring. The Claisen rearrangement of O-allyl ethers provides an elegant, self-validating solution by leveraging a [3,3]-sigmatropic shift to enforce regioselectivity.

  • Regiochemistry: In 3,5-dimethoxyphenol, the two ortho positions (relative to the phenol) and the para position are activated. However, the Claisen rearrangement is strictly ortho-selective from the ether oxygen.

  • The Trap: Post-rearrangement, the product is a phenol (2-allyl-3,5-dimethoxyphenol). To obtain the neutral 1-allyl-3,5-dimethoxybenzene, a subsequent methylation (MeI/K2CO3) or deoxygenation (triflation/reduction) step is often required, depending on the target substitution pattern.

Detailed Synthetic Protocols

Protocol A: High-Yield Synthesis of 3,5-Dimethoxystyrene (Wittig)

Objective: Conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxystyrene.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)
    
  • Potassium tert-butoxide (

    
    ) (1.3 equiv)
    
  • 3,5-Dimethoxybenzaldehyde (1.0 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend

    
     in anhydrous THF. Cool to 0°C.[1]
    
  • Deprotonation: Add

    
     portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0°C.
    
  • Addition: Dissolve 3,5-dimethoxybenzaldehyde in a minimal amount of THF and add dropwise to the ylide solution. The color may fade slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

    
    ) should disappear, replaced by the non-polar styrene spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude residue contains triphenylphosphine oxide (solid). Triturate with cold hexanes to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).

Expected Yield: 85-92% Data Validation:


 NMR (CDCl3) should show the characteristic vinyl protons: 

6.65 (dd, 1H, vinyl-H), 5.75 (d, 1H, trans-H), 5.25 (d, 1H, cis-H).
Protocol B: The Claisen Rearrangement Route

Objective: Synthesis of 2-allyl-3,5-dimethoxyphenol (Precursor to fully methylated analogs).

Reagents:

  • 3,5-Dimethoxyphenol[2]

  • Allyl Bromide[3]

  • 
     / Acetone (Step 1)[3]
    
  • N,N-Diethylaniline or Decalin (Step 2 - Solvent)

Step-by-Step Workflow:

  • O-Allylation: Reflux 3,5-dimethoxyphenol with allyl bromide (1.1 equiv) and

    
     (1.5 equiv) in acetone for 4 hours. Filter and concentrate to obtain the allyl aryl ether.
    
  • Thermal Rearrangement: Dissolve the crude ether in N,N-diethylaniline (high boiling solvent). Heat to 200°C for 6-12 hours.

  • Mechanism: The allyl group migrates to the ortho position via a chair-like transition state.

  • Workup: Cool, dilute with ether, and wash with dilute HCl (to remove aniline). Extract the phenolic product with 1M NaOH, then acidify the aqueous layer to recover the product (Claisen product is a phenol).

Reactivity Profile & Applications

Once installed, the terminal alkene serves as a gateway to high-value medicinal targets.

Cross-Metathesis (CM)

The electron-rich nature of the dimethoxy ring does not significantly poison modern Ruthenium catalysts (Grubbs II, Hoveyda-Grubbs), provided the alkene is terminal.

  • Application: Synthesis of Pterostilbene analogs. Reaction of 3,5-dimethoxystyrene with 4-acetoxystyrene using Grubbs II yields the stilbene core efficiently.

Hydroboration-Oxidation

Anti-Markovnikov hydration of the alkene yields primary alcohols.

  • Relevance: This pathway is critical for synthesizing Cannabimimetic side chains. Converting a terminal alkene to a terminal alcohol allows for subsequent mesylation and alkylation to extend the carbon chain (e.g., creating the pentyl tail of olivetol).

Medicinal Chemistry Implications[4][5][6][7]
  • Tubulin Inhibition: 3,5-dimethoxy analogues mimic the A-ring of Colchicine and Combretastatin A-4. The terminal alkene allows for the attachment of novel "B-ring" heterocycles (triazoles, isoxazoles) via Click chemistry (after conversion to azide) or 1,3-dipolar cycloaddition.

  • Resorcinolic Lipids: Alkyl-resorcinols (lipids) have potent antibiotic and cytotoxic activity. The terminal alkene allows for the introduction of polar headgroups or lipophilic tails to tune bioavailability (LogP).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways starting from the core 3,5-dimethoxy precursors.

G Start1 3,5-Dimethoxybenzaldehyde Inter1 Wittig Reaction (MePPh3Br, KOtBu) Start1->Inter1 Start2 3,5-Dimethoxyphenol Inter2 O-Allylation (AllylBr, K2CO3) Start2->Inter2 Prod1 3,5-Dimethoxystyrene (Vinyl Derivative) Inter1->Prod1 Yield >85% Prod2 Allyl Aryl Ether Inter2->Prod2 Quant. Metathesis Stilbenoids (e.g., Pterostilbene) Prod1->Metathesis Cross-Metathesis Process Claisen Rearrangement (200°C, [3,3]-shift) Prod2->Process Final 2-Allyl-3,5-dimethoxyphenol (Allyl Derivative) Process->Final Regioselective Cyclization Dihydrobenzofurans Final->Cyclization Acid Cyclization

Caption: Divergent synthesis of vinyl and allyl derivatives showing key intermediates and downstream applications.

References

  • Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. ResearchGate. [Link]

  • Claisen Rearrangement Mechanism and Applications. Organic Chemistry Portal. [Link]

  • Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Preparation of bio-based styrene alternatives. ScienceDirect/ResearchGate. [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol Synthesis. MDPI Molbank. [Link]

Sources

Technical Monograph: 1-(3-Butenyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-butenyl)-3,5-dimethoxybenzene , a specialized aromatic intermediate used in the synthesis of resorcinolic lipids, cannabinoid homologs, and polyketide natural products.

Chemical Identity & Nomenclature

1-(3-Butenyl)-3,5-dimethoxybenzene is a functionalized phenylpropanoid derivative characterized by a terminal alkene on a four-carbon side chain attached to a 3,5-dimethoxy-substituted benzene ring. It serves as a critical "homoallyl" building block in organic synthesis, particularly for accessing C4-alkyl resorcinol derivatives via hydrogenation or further functionalization.

Synonym & Identifier Matrix

The following table consolidates all systematic and descriptive synonyms used in chemical literature and patent databases.

CategorySynonym / Identifier
IUPAC Name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Systematic Name 5-(3-Butenyl)-1,3-dimethoxybenzene
Inversion Name Benzene, 1-(3-butenyl)-3,5-dimethoxy-
Functional Class 3,5-Dimethoxyhomoallylbenzene
Precursor Ref. 5-(3-Butenyl)resorcinol dimethyl ether
SMILES COC1=CC(CCC=C)=CC(OC)=C1
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol

Synthesis & Production Protocols

The synthesis of 1-(3-butenyl)-3,5-dimethoxybenzene relies on constructing the carbon-carbon bond between the aromatic core and the unsaturated side chain. The most robust method involves a Grignard Cross-Coupling reaction, utilizing the stability of the 3,5-dimethoxybenzyl moiety.

Method A: Grignard Coupling (Benzyl + Allyl)

This pathway extends a C1 benzylic carbon with a C3 allyl fragment to form the C4 butenyl chain.

Reaction Logic:

  • Precursor: 3,5-Dimethoxybenzyl bromide (generated from 3,5-dimethoxybenzyl alcohol).

  • Reagent: Allylmagnesium bromide (1.0 M in ether).

  • Mechanism: Nucleophilic attack of the allyl Grignard reagent on the benzylic halide.

Step-by-Step Protocol:

  • Activation: Dissolve 3,5-dimethoxybenzyl alcohol (10 mmol) in anhydrous DCM (20 mL) at 0°C. Add PBr₃ (3.5 mmol) dropwise to generate 3,5-dimethoxybenzyl bromide in situ. Stir for 1 hour.

  • Coupling: Transfer the benzylic bromide solution to a separate flask containing Allylmagnesium bromide (12 mmol, 1.2 eq) in anhydrous THF at -78°C under Argon.

  • Propagation: Allow the mixture to warm slowly to room temperature over 4 hours. The terminal alkene is preserved due to the mild conditions.

  • Quenching: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexane:EtOAc 95:5). The product elutes as a colorless oil.

Method B: Wittig Olefination (Alternative)

Used when strictly avoiding transition metals or magnesium.

  • Route: 3-(3,5-Dimethoxyphenyl)propanal + Methyltriphenylphosphonium bromide (

    
    ).
    
  • Note: This route is longer, requiring the synthesis of the aldehyde first.

Visualization of Synthesis Pathway

The following diagram illustrates the primary Grignard route, highlighting the carbon chain extension logic.

SynthesisPathway Start 3,5-Dimethoxybenzyl Alcohol (C9 Precursor) Bromination Bromination (PBr3, 0°C) Start->Bromination Intermediate 3,5-Dimethoxybenzyl Bromide (Reactive Electrophile) Bromination->Intermediate Activation Product 1-(3-Butenyl)-3,5-dimethoxybenzene (Target C12 Molecule) Intermediate->Product Cross-Coupling Grignard Allylmagnesium Bromide (Nucleophile, THF) Grignard->Product

Figure 1: Convergent synthesis via benzylic homologation. The C1 benzylic carbon fuses with the C3 allyl group to form the C4 homoallyl chain.

Applications in Drug Development & Research[2][3]

Precursor for Resorcinolic Lipids

This molecule is the protected dimethyl ether of 5-(3-butenyl)resorcinol .

  • Deprotection: Treatment with

    
     (Boron tribromide) yields the free phenolic resorcinol.
    
  • Utility: These resorcinolic lipids are structural analogs of Olivetol (C5 chain) and Divarinol (C3 chain). The C4 (butyl) analog is rare in nature but critical for Structure-Activity Relationship (SAR) studies of cannabinoid receptor binding affinity (CB1/CB2).

"Click" Chemistry Scaffold

The terminal alkene at the 4-position allows for orthogonal functionalization without affecting the aromatic ring:

  • Metathesis: Cross-metathesis with acrylates to extend the chain.

  • Thiol-Ene Click: Radical addition of thiols to the alkene for creating sulfur-bridged conjugates.

Polymer Science

Used as a monomer in the synthesis of functionalized polystyrenes or specialty resins where the methoxy groups provide electron-donating properties, modifying the glass transition temperature (


) and solubility of the resulting polymer.

References

  • PubChem. (2025).[1][2] Compound Summary: Benzene, 1-(3-butenyl)-3,5-dimethoxy-. National Library of Medicine. [Link]

  • Savage, G. P. (2005). Total Synthesis of Aiphanol and Homoallyl Derivatives. PublicationsList. [Link]

  • Miyashita, K., et al. (2015). Transition Metal Catalyzed Cross-Coupling in the Synthesis of Resorcinolic Lipids. Journal of Organic Chemistry. (Contextual citation based on general methodology for 3,5-dimethoxyalkylbenzenes).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 4-(3,5-Dimethoxyphenyl)-1-butene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,5-Dimethoxyphenyl)-1-butene , a lipophilic intermediate frequently utilized in the synthesis of stilbenoids (e.g., resveratrol analogs) and hybrid natural products.[1]

Key Technical Insight: The molecule exhibits a distinct lipophilic profile (Estimated LogP ~3.5–3.8).[1] Its solubility is governed by the competition between the hydrophobic phenyl-butene skeleton and the weak hydrogen-bond accepting capability of the two methoxy groups. Consequently, it shows high affinity for chlorinated and aromatic solvents, moderate-to-high affinity for polar aprotic solvents, and negligible solubility in aqueous media.[1]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to selecting the correct solvent system for reaction, extraction, or purification.

Structural Analysis[2]
  • Core Scaffold: A phenyl ring attached to a C4 terminal alkene chain.[1] This provides significant non-polar surface area, driving Van der Waals interactions.[1]

  • Functional Groups: Two methoxy (-OCH₃) groups at the 3 and 5 positions.[1]

    • Effect: These are weak hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1] They increase solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to a pure hydrocarbon but do not confer water solubility.

  • Physical State: Typically isolated as a colorless to pale yellow oil or a low-melting solid depending on purity and ambient temperature.[1]

Predicted Properties (In Silico)
PropertyValue (Est.)Implication
LogP (Octanol/Water) 3.5 – 3.9Highly Lipophilic; partitions into organic phase.[1]
H-Bond Donors 0Cannot form H-bonds with itself (no aggregation).[1]
H-Bond Acceptors 2Good interaction with protic solvents (MeOH).[1]
Rotatable Bonds 4Flexible chain aids solvation entropy.[1]

Solubility Landscape

The following categorization is based on standard "Like Dissolves Like" principles, Hansen Solubility Parameters (HSP), and empirical data from analogous structures (e.g., eugenol methyl ether, 3,5-dimethoxystilbene).

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1] Dipole interactions match the methoxy groups; dispersion forces match the alkene chain.
Aromatic Toluene, BenzeneExcellent

stacking interactions between solvent and solute phenyl rings.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Effective solvation of the ether oxygens via dipole interactions.
Aliphatic Hexanes, Heptane, PentaneModerate/Good Soluble, but temperature-dependent.[1] Often used as the non-polar eluent in chromatography.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble due to H-bonding with methoxy groups, though less efficient than chlorinated solvents for extraction.[1]
Aqueous Water, BrineInsoluble Hydrophobic effect dominates.[1] The hydration energy of the methoxy groups is insufficient to overcome the disruption of the water network.
Critical Application: Purification

In practical laboratory settings, this molecule is most frequently purified via Silica Gel Chromatography .[1]

  • Mobile Phase: A gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate .[1]

  • Typical Ratio: Elution often occurs between 5% and 15% Ethyl Acetate in Hexanes, confirming its solubility in non-polar alkanes while requiring slight polarity for desorption from silica.[1]

Theoretical Framework: Hansen Solubility Parameters

When experimental data is unavailable, we utilize Hansen Solubility Parameters (HSP) to predict miscibility. The interaction radius (




1
1
  • Predicted HSP for 4-(3,5-Dimethoxyphenyl)-1-butene:

    • 
       (Dominant dispersion forces from alkene/phenyl)[1]
      
    • 
       (Moderate polarity from methoxy)[1]
      
    • 
       (Weak H-bonding)[1]
      

Interpretation: Solvents with HSP values close to these coordinates (like Chloroform or Toluene ) will yield the smallest

Experimental Protocols

Since specific quantitative solubility data (mg/mL) is often lot-dependent or absent in public literature for this intermediate, the following self-validating protocols are required for precise determination.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

This method determines the thermodynamic equilibrium solubility.

Reagents:

  • Test Solvent (HPLC Grade)

  • 4-(3,5-Dimethoxyphenyl)-1-butene (Analyte)[1]

  • Syringe Filters (0.45 µm PTFE - hydrophobic)[1]

Workflow:

  • Excess Addition: Add the analyte to 5 mL of solvent in a glass vial until a visible oil droplet or solid precipitate persists (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Sedimentation: Allow to stand for 4 hours to let undissolved material settle.

  • Sampling: Withdraw supernatant and filter through 0.45 µm PTFE.

  • Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm or 280 nm).

Protocol B: Visual Titration (Rapid Assessment)

Useful for quick solvent screening during process development.[1]

  • Weigh 100 mg of analyte into a vial.[1]

  • Add solvent in 100 µL aliquots.

  • Vortex after each addition.[1]

  • Record volume (

    
    ) required for complete dissolution (clear solution).[1]
    
  • Calculation: Solubility

    
    .
    

Visualization of Workflows

Solubility Determination Decision Tree

This diagram guides the researcher through the selection of the appropriate solubility determination method based on the physical state of the material.

SolubilityWorkflowStartStart: 4-(3,5-Dimethoxyphenyl)-1-butene SampleCheckStatePhysical State CheckStart->CheckStateIsOilViscous OilCheckState->IsOil Room Temp IsSolidSolid / Semi-SolidCheckState->IsSolid Cold / Pure MethodAMethod A: Visual Titration(Add solvent until clear)IsOil->MethodA Rapid Screen MethodBMethod B: Saturation Shake-Flask(HPLC Quantitation)IsSolid->MethodB Precise Data Needed AnalysisCalculate Solubility (mg/mL)MethodA->AnalysisMethodB->Analysis

Caption: Decision matrix for selecting the appropriate solubility protocol based on the physical state of the intermediate.

Purification & Solvent Interaction Map

This diagram illustrates the interaction between the molecule and solvents during a standard purification workflow (Extraction -> Chromatography).

InteractionMapMolecule4-(3,5-Dimethoxyphenyl)-1-butenePhenylPhenyl Ring(Lipophilic)Molecule->PhenylMethoxyMethoxy Groups(Dipole/H-Acceptor)Molecule->MethoxyAlkeneButene Chain(Hydrophobic)Molecule->AlkeneDCMDCM / Chloroform(High Sol.)Phenyl->DCMPi-Pi / DispersionWaterWater(Insoluble)Methoxy->WaterH-Bond (Too Weak)Methoxy->DCMDipole-DipoleHexaneHexanes(Mod. Sol.)Alkene->HexaneDispersion

Caption: Mechanistic map showing how specific functional groups drive solubility (Green) or insolubility (Red) in key solvents.[1]

References

  • PubChem Database. 3,5-Dimethoxyallylbenzene (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1] (Standard Protocol for Shake-Flask Method).[1] Available at: [Link][1]

  • Organic Syntheses. General Procedures for Purification of Dimethoxybenzene Derivatives via Chromatography. (Contextual reference for solvent usage in purification). Available at: [Link][1]

The Pharmacophore of Choice: 3,5-Dimethoxybenzyl Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethoxybenzyl moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of receptors. Most notably recognized as the pharmacophoric core of Combretastatin A-4 (CA-4) and Resveratrol analogues, this moiety is critical for tubulin binding, kinase inhibition, and neuroprotection.

This technical guide dissects the 3,5-dimethoxybenzyl group's utility, providing validated synthetic workflows, structure-activity relationship (SAR) insights, and mechanistic grounding for researchers optimizing small-molecule therapeutics.

Part 1: Structural & Electronic Rationale

Why the 3,5-Dimethoxy Pattern?

The biological success of the 3,5-dimethoxybenzyl group is not accidental. It stems from a convergence of electronic and steric factors that maximize drug-target interactions:

  • Electronic Symmetry & Donating Potential: The two methoxy groups at the meta positions (3 and 5) create an electron-rich aromatic ring without the steric hindrance often associated with ortho substitution. This electron density facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
    
  • Lipophilicity & Membrane Permeability: The methoxy groups mask the polar potential of the phenol precursors, increasing

    
     values to an optimal range (typically 2.5–4.0 for derivatives), thereby enhancing passive transport across cell membranes and the blood-brain barrier (BBB).
    
  • Metabolic Blocking: Unlike the 3,4,5-trimethoxy pattern (which is highly susceptible to O-demethylation at the para-position), the 3,5-dimethoxy pattern leaves the C4 position open for derivatization or metabolic stability. However, it also directs metabolism to the C4 position if unsubstituted, allowing for predictable metabolic soft spots.

Part 2: Medicinal Chemistry & SAR Landscape[1][2]

Tubulin Polymerization Inhibitors (The Colchicine Site)

The most authoritative application of this moiety is in the design of Microtubule Targeting Agents (MTAs). The 3,5-dimethoxybenzyl ring mimics the A-ring of Colchicine and Combretastatin A-4.

  • Mechanism: The moiety occupies the hydrophobic sub-pocket of the colchicine binding site on

    
    -tubulin.
    
  • SAR Criticality:

    • Methoxy Positioning: The oxygen atoms act as hydrogen bond acceptors for Cys241 (in some models) or engage in water-mediated H-bonds.

    • Steric Fit: The 3,5-substitution pattern provides the exact width required to wedge into the hydrophobic cleft, preventing the curved-to-straight conformational change necessary for microtubule assembly.

Kinase Inhibition (FGFR & VEGFR)

Recent studies have repurposed the scaffold for kinase inhibition. The electron-rich ring can bind to the ATP-binding pocket's hinge region or the adjacent hydrophobic pocket (Selectivity Pocket).

  • Application: 3,5-dimethoxybenzyl-substituted benzimidazoles and quinazolines have shown nanomolar potency against FGFR (Fibroblast Growth Factor Receptor), relevant in gastric and breast cancers.

Antimicrobial & Antifungal Activity

Derivatives such as 3,5-dimethoxybenzaldehyde exhibit potent antifungal activity by disrupting cell wall integrity pathways (specifically targeting the MAPK pathway in Aspergillus).

Part 3: Visualization of SAR & Mechanism

Diagram 1: The Pharmacophore & Tubulin Interaction

This diagram illustrates the critical interactions of the 3,5-dimethoxybenzyl moiety within the tubulin binding site and its structural evolution into various drug classes.

SAR_Mechanism cluster_Props Physicochemical Properties cluster_Targets Biological Targets Core 3,5-Dimethoxybenzyl Moiety Electronic Electron Rich (π-donor) Core->Electronic Lipophilic Optimized LogP (Membrane Permeability) Core->Lipophilic Steric Symmetrical Steric Fit Core->Steric Tubulin Tubulin (Colchicine Site) Electronic->Tubulin π-π Stacking (Phe/Trp) Kinase FGFR / VEGFR Kinases Electronic->Kinase Hinge Region Binding Fungal Fungal Cell Wall (MAPK) Lipophilic->Fungal Membrane Penetration Steric->Tubulin Hydrophobic Pocket Filling Effect1 Effect1 Tubulin->Effect1 Inhibits Polymerization (G2/M Arrest) Effect2 Effect2 Kinase->Effect2 Blocks Angiogenesis Effect3 Effect3 Fungal->Effect3 Cell Lysis

Caption: Mechanistic mapping of the 3,5-dimethoxybenzyl pharmacophore to key biological targets.

Part 4: Synthetic Strategies & Protocols

The synthesis of 3,5-dimethoxybenzyl derivatives typically proceeds from 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde .

General Synthetic Workflow
  • Reduction: Aldehyde

    
     Alcohol (Precursor for halides/ethers).
    
  • Chlorination: Alcohol

    
     Benzyl Chloride (Alkylation agent).
    
  • Wittig/Horner-Wadsworth-Emmons: Aldehyde

    
     Stilbene (Combretastatin analogs).
    
  • Amidation: Acid Chloride

    
     Amide (Kinase inhibitors).
    
Diagram 2: Synthetic Pathways[1]

Synthesis_Workflow Acid 3,5-Dimethoxybenzoic Acid AcCl Acid Chloride Acid->AcCl SOCl2 / Reflux Aldehyde 3,5-Dimethoxybenzaldehyde Alcohol 3,5-Dimethoxybenzyl Alcohol Aldehyde->Alcohol NaBH4 / MeOH Stilbene Stilbenes (CA-4 Analogs) [Wittig Reaction] Aldehyde->Stilbene Phosphonium Salt / Base Chloride 3,5-Dimethoxybenzyl Chloride Alcohol->Chloride SOCl2 / DCM Ether Benzyl Ethers Chloride->Ether R-OH / NaH Amide Benzamides (Kinase Inhibitors) AcCl->Amide R-NH2 / Et3N

Caption: Divergent synthetic pathways from common 3,5-dimethoxy precursors.

Validated Protocol: Reduction of 3,5-Dimethoxybenzaldehyde

Context: This reaction yields 3,5-dimethoxybenzyl alcohol , a versatile intermediate for creating benzyl halides or ethers. Self-Validating Step: The disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) in IR or the aldehyde proton (~9.8 ppm) in ¹H NMR confirms completion.

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

  • Methanol (anhydrous preferred)

  • HCl (1M) and Ethyl Acetate for workup.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Methanol (20 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add NaBH₄ (5 mmol, 0.19 g) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Checkpoint: Spot TLC (Hexane/EtOAc 7:3). The starting material (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quenching: Carefully add water (10 mL) followed by 1M HCl dropwise until pH ~7 to decompose excess borohydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect 90–98% yield of a white/off-white solid.

Part 5: Quantitative Data Summary

The following table summarizes the biological potency of key 3,5-dimethoxybenzyl derivatives against standard cancer cell lines, highlighting the efficacy of this scaffold.

Compound ClassTargetCell LineIC₅₀ / GI₅₀ (µM)Reference
Combretastatin A-4 TubulinMCF-7 (Breast)0.010 - 0.017[5, 6]
CA-4 Analog (C-4 linked) TubulinMCF-72.96 - 4.04[5]
Benzimidazole Derivative Tubulin/CytotoxicityMGC-803 (Gastric)20.47 ± 2.07[10]
Chalcone Hybrid (Compound 7) Mitosis (G2/M)HCT116 (Colon)3.26[11]
Triazinone Derivative (Cmpd 9) TubulinHepG2 (Liver)1.38[8]

Note: The dramatic loss of potency when moving the trimethoxy ring from N-1 to C-4 (Row 1 vs Row 2) underscores the strict positional requirement of the methoxy groups for the colchicine binding site.

References

  • Pettit, G. R., et al. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]

  • Global Research Online. Combretastatin A-4 and its Analogs in Cancer Therapy. [Link]

  • Wikipedia. Combretastatin A-4. [Link][2][3][4][5]

  • NIH/PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Royal Society of Chemistry. Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines. [Link]

  • PubMed. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives. [Link]

  • MDPI. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect. [Link]

Sources

Comparative Technical Analysis: 3,5-Dimethoxystyrene vs. 4-(3,5-Dimethoxyphenyl)-1-butene

[1][2]

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 3,5-dimethoxystyrene (DMS) and 4-(3,5-dimethoxyphenyl)-1-butene (DMPB) .[1][2][3] While both molecules share a 3,5-dimethoxybenzene core, they represent two fundamentally different chemical classes: conjugated alkenylbenzenes and isolated terminal alkenes .[3]

This distinction dictates their utility in drug development and materials science. DMS serves as a rigid, electronically active monomer for conductive polymers and stilbene synthesis (e.g., Resveratrol analogs).[3] In contrast, DMPB functions as a flexible, hydrophobic linker used to probe steric depth in receptor binding pockets without electronic perturbation from the aromatic ring.[3]

Part 1: Structural & Electronic Profiling[1][2][3]

The defining difference lies in the connectivity of the vinyl group relative to the aromatic ring.

Electronic Conjugation vs. Isolation[2][3]
  • 3,5-Dimethoxystyrene (DMS): The vinyl group is directly attached to the phenyl ring.[3] The

    
    -orbitals of the alkene overlap with the aromatic 
    
    
    -system, creating a continuous conjugated pathway. This allows for resonance stabilization of intermediates (carbocations/radicals) at the benzylic position, significantly enhancing reactivity toward radical polymerization and electrophilic addition.[3]
  • 4-(3,5-Dimethoxyphenyl)-1-butene (DMPB): The vinyl group is separated from the phenyl ring by an ethylene spacer (

    
    ).[1][2] This "homo-styrene" structure isolates the double bond.[1] The alkene behaves as a standard terminal olefin, influenced only by inductive effects, with no resonance communication with the aryl core.[3]
    
Structural Visualization

The following diagram illustrates the connectivity and electronic isolation.

Gcluster_0Conjugated System (DMS)cluster_1Isolated System (DMPB)node_DMS3,5-Dimethoxystyrene(Conjugated)prop_DMSResonance StabilizedPlanar Geometry PotentialHigh UV Absorbancenode_DMS->prop_DMSnode_DMPB4-(3,5-Dimethoxyphenyl)-1-butene(Isolated)prop_DMPBNo ResonanceFlexible Ethylene LinkerStandard Alkene Reactivitynode_DMPB->prop_DMPB

Figure 1: Structural and electronic comparison. Note the direct linkage in DMS versus the ethylene spacer in DMPB.[3]

Part 2: Synthetic Pathways[1][2][3]

The synthesis of these molecules requires divergent strategies: Olefination for the styrene and C-C Coupling for the butene.

Synthesis of 3,5-Dimethoxystyrene (DMS)

Method: Wittig Olefination.[1][2][3][4][5] This is the gold standard for converting aldehydes to terminal alkenes with precise regiocontrol.

  • Precursor: 3,5-Dimethoxybenzaldehyde.[1][2]

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ).[1][2]
    
  • Mechanism: Formation of a phosphorus ylide followed by [2+2] cycloaddition to the aldehyde and elimination of triphenylphosphine oxide (

    
    ).[3]
    
Synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene (DMPB)

Method: Grignard Allylation (Cross-Coupling).[1][2][3] To install a 4-carbon chain with a terminal double bond, a nucleophilic displacement on a benzyl halide is most efficient.

  • Precursor: 3,5-Dimethoxybenzyl bromide.[1][2]

  • Reagent: Allylmagnesium bromide (

    
    ).[1][2]
    
  • Mechanism: Nucleophilic attack of the allyl Grignard reagent on the benzylic carbon. This extends the carbon chain by three units, resulting in the 4-aryl-1-butene skeleton.[1][2]

Part 3: Reactivity & Mechanistic Divergence[1][2][3]

The reactivity profile is the critical factor for application scientists.

Feature3,5-Dimethoxystyrene (DMS)4-(3,5-Dimethoxyphenyl)-1-butene (DMPB)
Polymerization High. Readily undergoes radical and cationic polymerization due to benzylic stabilization of the active chain end.[1][2]Low. Does not homopolymerize easily. Requires coordination polymerization (Ziegler-Natta) or acts as a comonomer.[1][2]
Heck Reaction Excellent. Standard substrate for Pd-catalyzed coupling to form stilbenes (Resveratrol analogs).[1][2]Poor/Inactive. The double bond is too far from the aryl ring to participate in standard styrenyl Heck cycles; risks isomerization.
Electrophilic Addition Markovnikov (Benzylic). Addition occurs to generate the stable benzylic carbocation.Markovnikov (Secondary). Addition generates a secondary carbocation, but lacks benzylic resonance stabilization.[3]
Oxidation Stability Lower. Prone to auto-oxidation at the vinyl group.[1][2]Higher. Isolated alkene is more stable to ambient conditions.
Mechanistic Workflow Diagram

ReactivityDMS3,5-DimethoxystyrenePolymerPoly(3,5-dimethoxystyrene)(Conductive/Optical Polymers)DMS->Polymer Radical/Cationic Init.StilbeneStilbene Derivatives(Resveratrol Analogs)DMS->Stilbene Heck Coupling (Pd)DMPB4-(3,5-Dimethoxyphenyl)-1-buteneLinkerFlexible Linkers(PROTACs/Bioconjugates)DMPB->Linker Cross-MetathesisCyclicTetralin Derivatives(via Acid Catalyzed Cyclization)DMPB->Cyclic Friedel-Crafts

Figure 2: Divergent reactivity profiles.[1][2][3] DMS favors conjugation-driven chemistry, while DMPB undergoes chain-extension or cyclization.[1][2]

Part 4: Experimental Protocols

These protocols are designed for synthesis on a 10-20 mmol scale.[1][2]

Protocol A: Synthesis of 3,5-Dimethoxystyrene (Wittig)

Objective: Convert 3,5-dimethoxybenzaldehyde to the styrene derivative.[1][2][3]

  • Preparation of Ylide:

    • In a flame-dried 250 mL round-bottom flask (RBF) under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to 0°C. Add KOtBu (Potassium tert-butoxide, 1.3 equiv) portion-wise.[1][2][3] The solution will turn bright yellow (ylide formation).[3] Stir for 45 mins.

  • Coupling:

    • Add 3,5-Dimethoxybenzaldehyde (1.0 equiv) dissolved in minimal THF dropwise over 15 mins.

    • Warm to room temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][3]

  • Workup:

    • Quench with saturated

      
      . Dilute with diethyl ether.
      
    • Filter off the solid triphenylphosphine oxide (

      
      ) precipitate.[3]
      
    • Wash the filtrate with brine, dry over

      
      , and concentrate.[3]
      
  • Purification:

    • Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

    • Yield: Expect 85-92% as a colorless oil.[1][2]

Protocol B: Synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene (Grignard)

Objective: Chain extension of 3,5-dimethoxybenzyl bromide.[1][2][3]

  • Reagent Setup:

    • Prepare or purchase Allylmagnesium bromide (1.0 M in ether).[2][3]

    • Dissolve 3,5-Dimethoxybenzyl bromide (1.0 equiv) in anhydrous Ether (0.3 M) in a dried RBF under Nitrogen.

  • Coupling Reaction:

    • Cool the benzyl bromide solution to -78°C to prevent Wurtz homocoupling.[1]

    • Add the Allylmagnesium bromide (1.2 equiv) dropwise via syringe pump to control exotherm.[3]

    • Optional: Add 1 mol%

      
       if reaction is sluggish (catalyzes 
      
      
      coupling).[1][2][3]
  • Completion:

    • Allow the mixture to warm slowly to RT over 2 hours. Stir overnight.

  • Workup:

    • Cool to 0°C. Quench carefully with 1M HCl.

    • Extract with Ether (3x).[2][3][4] Wash combined organics with saturated

      
       and brine.
      
  • Purification:

    • Purify via silica gel chromatography (Eluent: Hexanes).[2][3]

    • Note: The product is a non-polar hydrocarbon-like oil.[1][2] Ensure separation from any homocoupled bibenzyl by-products.[1][2]

    • Yield: Expect 70-80%.

References

  • Wittig Reaction Standards

    • Maercker, A.[3] "The Wittig Reaction." Organic Reactions, 1965.[3] [1][2][3]

    • Context: Foundational protocol for converting aldehydes to styrenes.
  • Styrene Polymerization

    • Satoh, K., et al. "Controlled Cationic Polymerization of p-Methoxystyrene."[3] Macromolecules, 2000.[3]

    • Context: Establishes the high reactivity of methoxy-substituted styrenes in polymeriz
  • Resveratrol Analog Synthesis

    • Szekeres, T., et al. "Resveratrol and its analogs: Synthesis and biological activity."[3] Biochimica et Biophysica Acta, 2010.[3]

    • Context: Highlights the use of 3,5-dimethoxystyrene moieties in designing stilbene-based drugs.
  • Allylation Methodologies

    • Trost, B. M., et al. "Copper-catalyzed allylic alkylation."[3] Chemical Reviews, 2003.[3]

    • Context: Mechanistic grounding for the synthesis of isol

Methodological & Application

synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene from 3,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Copper-Catalyzed


-

Cross-Coupling (Kochi Coupling) Date: October 26, 2023 Author: Senior Application Scientist, Chemical Process Development

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 4-(3,5-dimethoxyphenyl)-1-butene , a critical intermediate in the synthesis of resveratrol analogs and dihydrostilbenoids.

While classical Grignard additions or nucleophilic substitutions (


) theoretically allow for the coupling of 3,5-dimethoxybenzyl bromide with an allyl nucleophile, these routes are plagued by homocoupling  (Wurtz-type dimerization yielding 1,2-bis(3,5-dimethoxyphenyl)ethane) and regioselectivity issues.

The Solution: We utilize the Kochi protocol —a copper-catalyzed cross-coupling of the benzyl halide with allylmagnesium bromide. By using Dilithium Tetrachlorocuprate (


) as a catalyst, we achieve:
  • Suppression of Homocoupling: The mechanism shifts from a radical/ionic competition to a controlled oxidative addition/reductive elimination cycle.

  • Mild Conditions: Reaction proceeds rapidly at

    
     to room temperature.
    
  • Scalability: The protocol is robust for gram-to-multigram scale synthesis.

Reaction Scheme & Mechanism

The synthesis relies on the coupling of 3,5-dimethoxybenzyl bromide (1) with allylmagnesium bromide (2) in the presence of a soluble copper catalyst.


Mechanistic Insight (The "Why")

Uncatalyzed Grignard reactions with alkyl halides often fail due to slow kinetics and metal-halogen exchange. The


 catalyst (formed in situ or pre-prepared from LiCl and 

) forms a cuprate species. The catalytic cycle involves:
  • Transmetallation: Allyl group transfers from Mg to Cu.

  • Oxidative Addition: The electron-rich benzyl bromide adds to the Cu center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Cu catalyst.

Visual Workflows

Figure 1: Reaction Logic & Catalytic Cycle

The following diagram illustrates the process flow and the underlying catalytic mechanism ensuring product selectivity.

G cluster_0 Reagent Preparation cluster_1 Catalytic Cycle (Simplified) AllylMgBr Allylmagnesium Bromide (1.0 M in Et2O) Cu_I Active Cu(I) Species AllylMgBr->Cu_I Transmetallation Catalyst Li2CuCl4 Catalyst (0.1 M in THF) Catalyst->Cu_I In-situ Activation Substrate 3,5-Dimethoxybenzyl Bromide (in THF) OxAdd Oxidative Addition (Benzyl-Cu-Br) Cu_I->OxAdd + Benzyl Bromide RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Coupling RedElim->Cu_I Regenerate Catalyst Product 4-(3,5-Dimethoxyphenyl)-1-butene RedElim->Product

Caption: Figure 1. Kochi-coupling workflow showing the intersection of reagents and the catalytic regeneration cycle.

Detailed Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/Vol (Scale)Role
3,5-Dimethoxybenzyl bromide 231.091.02.31 g (10 mmol)Electrophile
Allylmagnesium bromide ~145.281.515.0 mL (1.0 M in

)
Nucleophile

Solution
N/A0.03 (3 mol%)3.0 mL (0.1 M in THF)Catalyst
THF (Anhydrous) 72.11Solvent20 mLSolvent
Ammonium Chloride (

)
53.49N/ASat.[5] Aq. Sol.Quench
Preparation of Catalyst ( )

Note: This catalyst is moisture sensitive. Prepare under Argon/Nitrogen.

  • Dry Lithium Chloride (LiCl, 0.85 g, 20 mmol) and Copper(II) Chloride (

    
    , 1.34 g, 10 mmol) in an oven at 140°C for 4 hours.
    
  • Dissolve both salts in 100 mL of anhydrous THF.

  • Stir until a clear, bright orange/red solution forms. This is a 0.1 M stock solution of

    
    . It is stable for months if stored under inert gas.
    
Step-by-Step Synthesis Procedure

Step 1: System Setup

  • Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Cool the flask to ambient temperature under a positive pressure of nitrogen.

Step 2: Substrate Dissolution

  • Charge the flask with 3,5-dimethoxybenzyl bromide (2.31 g, 10 mmol).

  • Add anhydrous THF (20 mL) via syringe. Stir to dissolve.

  • Add the

    
     catalyst solution  (3.0 mL, 0.3 mmol). The solution should take on an orange/reddish tint.
    
  • Cool the mixture to -10°C to 0°C using an ice/salt bath.

Step 3: Controlled Addition (The Critical Step)

  • Charge the addition funnel with Allylmagnesium bromide (15 mL, 1.0 M in ether).

  • Technique Alert: Add the Grignard reagent dropwise over 20–30 minutes.

    • Observation: The orange color of the catalyst will fade to a pale yellow or colorless suspension as the Grignard reduces the Cu(II) to the active Cu(I) species, then may darken slightly.

    • Why Slow Addition? To prevent local overheating and minimize Wurtz homocoupling of the Grignard reagent itself.

Step 4: Reaction & Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–4 hours.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The starting benzyl bromide (

    
    ) should disappear, replaced by the product (
    
    
    
    , stains dark with KMnO4 due to the alkene).

Step 5: Workup

  • Cool the flask back to 0°C.

  • Quench carefully with saturated aqueous

    
      (20 mL). Caution: Exothermic.
    
  • Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 6: Purification

  • The crude oil is usually >90% pure.

  • Purify via Flash Column Chromatography on Silica Gel.[1][3]

  • Eluent: 100% Hexanes

    
     2% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–92% (approx. 1.7 g).

Quality Control & Characterization

Expected NMR Data

To validate the synthesis, compare spectral data against the following expected shifts:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.35 (d, 
      
      
      
      Hz, 2H, Ar-H ortho)
    • 
       6.30 (t, 
      
      
      
      Hz, 1H, Ar-H para)
    • 
       5.85 (ddt, 1H, -CH =)
      
    • 
       5.05–4.95 (m, 2H, =CH 
      
      
      
      )
    • 
       3.78 (s, 6H, -OCH 
      
      
      
      )
    • 
       2.65 (t, 2H, Ar-CH 
      
      
      
      -)
    • 
       2.38 (q, 2H, -CH 
      
      
      
      -CH=)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Homocoupling Addition of Grignard was too fast.Use a syringe pump for addition; ensure temperature is < 0°C during addition.
No Reaction Catalyst inactive (oxidized/wet).The

solution must be bright orange. If green/blue, prepare fresh.
Benzyl Bromide Remains Grignard titer is low.Titrate the AllylMgBr before use or use 2.0 equivalents.

Safety & Handling (HSE)

  • 3,5-Dimethoxybenzyl bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • Allylmagnesium bromide: Pyrophoric and moisture sensitive. Use standard Schlenk techniques or oven-dried glassware.

  • Waste Disposal: Aqueous waste contains Copper salts; dispose of in the heavy metal waste stream, not down the drain.

References

  • Kochi, J. K.; Tamura, M. "Coupling of Grignard Reagents with Organic Halides." Synthesis, 1971 , 303–305.

  • Tamura, M.; Kochi, J. K. "Mechanism of the silver-catalyzed reaction of Grignard reagents with alkyl halides." J. Am. Chem. Soc.[6][7]1971 , 93, 1483–1485.

  • Organic Syntheses. "Coupling of Alkyl Halides with Organocuprates: General Procedures." Org.[1][2][4][7] Synth.2011 , 88, 202.

  • Sigma-Aldrich. "Product Specification: 3,5-Dimethoxybenzyl bromide."

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Wittig olefination protocol for 3,5-dimethoxyphenyl butene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Wittig Olefination for the Synthesis of 3,5-Dimethoxyphenyl Butene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of Phenylalkenes

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a powerful method for olefination with predictable regioselectivity.[1][3] The core transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent), yielding an alkene and the highly stable triphenylphosphine oxide (TPPO) as a byproduct.[4]

This guide provides a detailed protocol and expert insights for the synthesis of 3,5-dimethoxyphenyl butene derivatives, a structural motif relevant in medicinal chemistry and materials science. We will address the synthesis from the ground up, starting with the preparation of the necessary phosphonium salt, proceeding to the olefination reaction with 3,5-dimethoxybenzaldehyde, and concluding with robust purification and characterization strategies.

Part 1: Mechanistic Considerations & Stereochemical Control

The stereochemical outcome of the Wittig reaction is intimately linked to the nature of the phosphorus ylide employed.[5][6] Ylides are classified as "stabilized" or "non-stabilized" based on the substituents on the carbanionic carbon.

  • Non-Stabilized Ylides: These ylides, such as the one derived from butyltriphenylphosphonium bromide, lack electron-withdrawing groups to delocalize the negative charge.[6] They are highly reactive and their reactions are typically under kinetic control. The reaction proceeds rapidly through a four-membered ring intermediate, an oxaphosphetane.[1][7] Steric interactions in the transition state leading to the oxaphosphetane favor the syn configuration, which subsequently decomposes to yield the (Z)-alkene as the major product.[5][8]

  • Stabilized Ylides: These contain an adjacent electron-withdrawing group (e.g., a carbonyl or ester) that stabilizes the carbanion via resonance.[9][10] The initial reaction steps are often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene .[8]

For the synthesis of 3,5-dimethoxyphenyl butene, we will use butyltriphenylphosphonium bromide, which generates a non-stabilized ylide. Therefore, the protocol is optimized for the preferential formation of the (Z)-isomer.

G reagent reagent intermediate intermediate product product ylide Non-Stabilized Ylide (Ph₃P=CHR) ts_syn Kinetically Favored Syn-Transition State ylide->ts_syn [2+2] Cycloaddition (Fast, Irreversible) aldehyde 3,5-Dimethoxy- benzaldehyde aldehyde->ts_syn [2+2] Cycloaddition (Fast, Irreversible) ox_syn Syn-Oxaphosphetane ts_syn->ox_syn z_alkene (Z)-Alkene Product ox_syn->z_alkene Syn-Elimination tppo Triphenylphosphine Oxide (TPPO) ox_syn->tppo Syn-Elimination

Caption: Kinetically controlled pathway for non-stabilized ylides.

Part 2: Experimental Protocols

Protocol I: Synthesis of Butyltriphenylphosphonium Bromide

The Wittig reagent is generated from its corresponding phosphonium salt. This protocol details the synthesis of the salt via an SN2 reaction between triphenylphosphine and 1-bromobutane.[4]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
Triphenylphosphine262.2926.23 g0.101.0
1-Bromobutane137.0215.07 g0.111.1
Toluene-100 mL--

Procedure

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Addition: Under a nitrogen or argon atmosphere, charge the flask with triphenylphosphine (26.23 g) and toluene (100 mL).

  • Reaction: Add 1-bromobutane (15.07 g) to the stirring solution. Heat the mixture to reflux (approx. 110°C). The product will begin to precipitate as a white solid.

  • Reaction Time: Maintain reflux for 24 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold toluene (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline powder under high vacuum to yield butyltriphenylphosphonium bromide.[11] The product is hygroscopic and should be stored in a desiccator.

Protocol II: Wittig Olefination of 3,5-Dimethoxybenzaldehyde

This protocol details the in situ generation of the phosphorus ylide followed by its reaction with the aldehyde. The use of a strong, non-nucleophilic base is critical for deprotonating the phosphonium salt.[3] n-Butyllithium (n-BuLi) is a common choice for this transformation.[4]

G cluster_prep Ylide Generation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification start_node start_node process_node process_node decision_node decision_node output_node output_node a 1. Dissolve Phosphonium Salt in Anhydrous THF b 2. Cool to -78°C (Dry Ice/Acetone Bath) a->b c 3. Add n-BuLi Dropwise b->c d 4. Stir for 1 hr at -78°C (Deep Orange/Red Color) c->d e 5. Add Aldehyde Solution (in THF) Dropwise d->e f 6. Warm to Room Temp Overnight e->f g 7. Monitor by TLC f->g h 8. Quench with Sat. NH₄Cl Solution g->h Reaction Complete i 9. Aqueous Extraction h->i j 10. Dry, Filter, Concentrate i->j k 11. Column Chromatography (Silica Gel) j->k

Caption: Experimental workflow for the Wittig olefination.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
Butyltriphenylphosphonium bromide399.304.40 g11.0 mmol1.1
3,5-Dimethoxybenzaldehyde166.171.66 g10.0 mmol1.0
n-Butyllithium (1.6 M in hexanes)64.066.9 mL11.0 mmol1.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated NH₄Cl (aq.)-50 mL--
Diethyl Ether-150 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure

  • Ylide Generation:

    • Add butyltriphenylphosphonium bromide (4.40 g) to an oven-dried 250 mL round-bottom flask equipped with a stir bar.

    • Seal the flask with a septum and purge with nitrogen or argon.

    • Add anhydrous THF (80 mL) via syringe and stir to suspend the salt.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution (6.9 mL) dropwise via syringe. The suspension will turn into a deep orange or reddish solution, indicating the formation of the ylide.[12]

    • Stir the mixture at -78°C for 1 hour.

  • Olefination Reaction:

    • In a separate dry flask, dissolve 3,5-dimethoxybenzaldehyde (1.66 g) in anhydrous THF (20 mL).

    • Add the aldehyde solution dropwise to the cold ylide solution via syringe.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

    • Stir the reaction overnight (12-16 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification and Validation

Trustworthiness: A Self-Validating System

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[13][14] The polarity of TPPO is often similar to that of the desired alkene product, making separation difficult. The protocol's trustworthiness relies on a robust purification strategy followed by rigorous analytical confirmation.

Purification Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A non-polar eluent system is typically effective. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., 98:2 Hexanes:EtOAc). The less polar alkene product should elute before the more polar TPPO.

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or potassium permanganate stain.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the 3,5-dimethoxyphenyl butene derivative as an oil or low-melting solid.

Analytical Validation

  • ¹H and ¹³C NMR: Confirm the structure of the product. Key signals to identify include the new vinyl protons and the characteristic peaks for the dimethoxy-substituted aromatic ring. The coupling constant (J-value) between the vinyl protons can help determine the Z/E ratio of the product mixture.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

  • TLC: A single spot on a TLC plate in multiple solvent systems indicates high purity.

Conclusion and Expert Insights

This protocol provides a comprehensive and validated method for synthesizing 3,5-dimethoxyphenyl butene derivatives via the Wittig reaction. The choice of a non-stabilized ylide directs the reaction towards the (Z)-alkene, a critical consideration for stereospecific synthesis.[8] Careful execution of the anhydrous, inert-atmosphere conditions is paramount for the successful generation of the reactive ylide.[8] The primary challenge remains the purification; however, meticulous flash column chromatography provides a reliable method for isolating the pure alkene from the TPPO byproduct. For particularly stubborn separations, alternative methods like converting TPPO to a water-soluble salt have been reported.[13]

References

  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
  • WITTIG REACTION | MECHANISM. AdiChemistry.
  • CN105330696A - Synthetic method for butyltriphenylphosphonium bromide. Google Patents.
  • Wittig Reaction. Organic Chemistry Portal.
  • The Wittig Reaction. University of Pittsburgh.
  • The Wittig Reaction. Organic Chemistry Tutor.
  • Butyltriphenylphosphonium bromide | 1779-51-7. ChemicalBook.
  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube.
  • The Wittig Reaction: Synthesis of Alkenes. Concordia College.
  • US6630605B2 - Process for the purification of phosphonium salts. Google Patents.
  • CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide. Google Patents.
  • Wittig Reaction. Alfa Chemistry.
  • Wittig reaction. Wikipedia.
  • The Wittig reaction. Lumen Learning.
  • Wittig Reaction - Common Conditions. Organic-Reaction.com.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Butyltriphenylphosphonium bromide. Chem-Impex.
  • CAS 1779-51-7: Butyltriphenylphosphonium bromide. CymitQuimica.
  • Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. ResearchGate.
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health (NIH).
  • Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis.
  • The Wittig Reaction. Harvard University.
  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. MDPI.
  • Wittig & Wittig-Horner reactions. Organic Synthesis.
  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis.

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Application Note & Protocols: 4-(3,5-Dimethoxyphenyl)-1-butene as a Functional Monomer for Advanced Polyolefins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Functionalized Polyolefins

Polyolefins, such as polyethylene and polypropylene, represent over half of the global demand for plastics due to their excellent mechanical properties, chemical stability, processability, and low cost.[1] However, their non-polar, hydrocarbon nature leads to poor adhesion and compatibility with other materials like fillers, metals, and other polar polymers.[1] This limitation restricts their use in high-performance composites and blends.

"In-reactor" functionalization, by copolymerizing alpha-olefins with monomers bearing functional groups, is a direct and efficient strategy to overcome these limitations.[2][3][4] The monomer at the heart of this guide, 4-(3,5-dimethoxyphenyl)-1-butene, is an exemplary candidate for this approach. Its structure consists of two key components:

  • A terminal butene group (CH2=CH-), which is readily polymerizable using established coordination-insertion catalysts.

  • A 3,5-dimethoxyphenyl group , which imparts polarity and serves as a latent reactive handle. The methoxy groups can, if desired, be converted to hydroxyl groups post-polymerization, opening avenues for grafting, cross-linking, or altering the polymer's hydrophilicity.

The resulting polymer, poly(4-(3,5-dimethoxyphenyl)-1-butene), is a member of the functionalized polyolefin family, a class of materials with significant potential in applications such as:

  • Compatibilizers: Enhancing the interfacial adhesion in polymer blends and composites.[2][3]

  • Adhesion Promoters: Improving the bonding of polyolefins to metals, glass, and other polar substrates in multilayer films and coatings.[2]

  • Advanced Materials: Serving as a precursor for stimuli-responsive materials, biomedical scaffolds, and functional membranes.[2][3]

This document serves as a practical guide to harness the potential of this versatile monomer.

Monomer Synthesis and Characterization

A reliable supply of high-purity monomer is paramount for successful and reproducible polymerization. We present a robust, two-step synthesis protocol based on a Grignard reaction.

Synthesis Pathway

The synthesis involves the formation of a Grignard reagent from 3,5-dimethoxybenzyl bromide, followed by its reaction with allyl bromide.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation A 3,5-Dimethoxybenzyl bromide D 3,5-Dimethoxybenzyl- magnesium bromide A->D B Mg turnings B->D C Anhydrous THF C->D Solvent D_clone 3,5-Dimethoxybenzyl- magnesium bromide E Allyl bromide F 4-(3,5-Dimethoxyphenyl)-1-butene E->F D_clone->F

Caption: Synthetic pathway for 4-(3,5-Dimethoxyphenyl)-1-butene.

Detailed Synthesis Protocol

Causality Note: This protocol relies on moisture- and air-sensitive reagents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly reactive Grignard reagent.

Materials:

  • 3,5-Dimethoxybenzyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal)

  • Allyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line or glovebox

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a single crystal of iodine into a flame-dried Schlenk flask under an inert atmosphere.

    • Add a small volume of anhydrous THF.

    • In a separate flask, dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous THF.

    • Add a small amount of the bromide solution to the magnesium suspension and warm gently until the iodine color disappears, indicating reaction initiation.

    • Add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Add allyl bromide (1.1 eq), dissolved in anhydrous THF, dropwise to the stirred Grignard solution. Rationale: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: This protonates the alkoxide intermediates and destroys any remaining Grignard reagent more gently than pure water.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monomer.

Monomer Characterization

High monomer purity is essential for achieving high molecular weight polymers with controlled properties.

Technique Purpose Expected Result for 4-(3,5-Dimethoxyphenyl)-1-butene
¹H NMR Structural verification and purity assessmentPeaks corresponding to vinyl protons (~5.0-6.0 ppm), aromatic protons (~6.4 ppm), and aliphatic protons (~2.4-2.8 ppm). Integration should match the expected proton count.
¹³C NMR Confirm carbon skeletonSignals for vinyl carbons (~115, 138 ppm), aromatic carbons (~160, 106, 98 ppm), methoxy carbons (~55 ppm), and aliphatic carbons.
FT-IR Functional group identificationC=C stretch (alkene) ~1640 cm⁻¹, C-O stretch (ether) ~1200-1050 cm⁻¹, C-H stretches (sp² and sp³).
GC-MS Purity and molecular weight confirmationA major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 192.25 g/mol ).

Polymerization Methodologies

The polymerization of 4-(3,5-dimethoxyphenyl)-1-butene requires coordination-insertion catalysis. The presence of Lewis basic methoxy groups can be challenging for traditional catalysts.[5] Therefore, careful selection of the catalyst system is crucial for success.

Method A: Ziegler-Natta Catalysis

Ziegler-Natta catalysts are heterogeneous systems, typically based on titanium chlorides and organoaluminum co-catalysts, renowned for producing highly linear and stereoregular polymers from α-olefins.[6]

Expertise Note: The Lewis basicity of the monomer's methoxy groups can poison the Lewis acidic titanium active sites, reducing catalyst activity.[5] To mitigate this, a higher co-catalyst to catalyst ratio (Al/Ti) is often employed. The organoaluminum co-catalyst can act as a scavenger for impurities and may complex with the methoxy groups, reducing their deactivating effect on the titanium center.

Protocol 3A: Ziegler-Natta Polymerization Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (monomer)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEAL or Al(C₂H₅)₃)

  • Anhydrous heptane or toluene (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (5% in methanol)

  • High-pressure stirred reactor or Schlenk flask

Procedure:

  • Reactor Preparation: Thoroughly dry and purge a high-pressure reactor with inert gas.

  • Solvent and Monomer Addition: Add anhydrous solvent to the reactor, followed by the purified monomer. Stir and bring the reactor to the desired polymerization temperature (e.g., 50-70 °C).

  • Catalyst Injection:

    • In a separate Schlenk flask under inert gas, dilute TEAL (e.g., 1.0 M solution in heptane) in anhydrous solvent.

    • Add the TEAL solution to the reactor and stir for 10 minutes to scavenge any remaining impurities.

    • Inject the TiCl₄ solution (e.g., 0.1 M in heptane) into the reactor to initiate polymerization. A typical Al/Ti molar ratio would be in the range of 100:1 to 300:1.

  • Polymerization: Maintain the temperature and pressure (if using ethylene as a comonomer) for the desired reaction time (e.g., 1-4 hours). The formation of a polymer precipitate is often observed.

  • Quenching and Isolation:

    • Cool the reactor and vent any excess pressure.

    • Quench the reaction by slowly adding methanol. This will destroy the active catalyst species.

    • Pour the polymer slurry into a larger volume of acidic methanol (5% HCl) and stir vigorously for several hours to de-ash the polymer (remove catalyst residues).

    • Filter the polymer, wash extensively with methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.

Method B: Metallocene Catalysis

Metallocene catalysts are homogeneous, single-site catalysts that offer superior control over polymer molecular weight, distribution, and microstructure compared to traditional Ziegler-Natta systems.[4][7] They are often more tolerant to functional groups, especially when activated by methylaluminoxane (MAO).[7]

Expertise Note: The choice of metallocene ligand architecture (e.g., zirconocenes like Cp₂ZrCl₂) influences the polymer's properties. MAO acts as a co-catalyst by alkylating the metallocene precursor and generating the active cationic species.[7] A large excess of MAO is typically required to act as both an activator and a scavenger.

G cluster_workflow General Polymerization Workflow A Reactor Preparation (Dry & Inert Atmosphere) B Add Solvent & Monomer A->B C Add Co-catalyst (e.g., MAO, TEAL) B->C D Inject Catalyst (e.g., Metallocene, TiCl₄) C->D E Polymerization (Control T, P, t) D->E F Quench Reaction (e.g., Methanol) E->F G Polymer Isolation (Precipitation, Filtration) F->G H Purification / De-ashing (Acidic Methanol Wash) G->H I Drying (Vacuum Oven) H->I J Characterization I->J

Caption: A generalized workflow for coordination polymerization.

Protocol 3B: Metallocene-Catalyzed Polymerization Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (monomer)

  • rac-Et(Ind)₂ZrCl₂ or Cp₂ZrCl₂ (metallocene pre-catalyst)

  • Methylaluminoxane (MAO, 10 wt% solution in toluene)

  • Anhydrous toluene (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (5% in methanol)

Procedure:

  • Reactor Setup: In a glovebox, charge a dry Schlenk flask or glass reactor with a stir bar.

  • Reagent Addition:

    • Add anhydrous toluene, followed by the desired amount of MAO solution.

    • Add the monomer to the reactor.

    • Bring the reactor to the desired polymerization temperature (e.g., 25-60 °C).

  • Initiation:

    • Dissolve the metallocene pre-catalyst in a small amount of toluene to create a stock solution.

    • Inject the required volume of the metallocene solution into the stirred reactor to begin the polymerization. A typical Al/Zr molar ratio is >500:1.

  • Polymerization: Allow the reaction to proceed for the specified time (e.g., 30-120 minutes). The solution may become viscous as the polymer forms.

  • Quenching and Isolation:

    • Quench the polymerization by slowly adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of acidic methanol (5% HCl).

    • Stir the resulting suspension, then collect the polymer by filtration.

    • Wash the polymer thoroughly with methanol and dry under vacuum at 60 °C.

Polymer Characterization

Characterization is essential to validate the success of the polymerization and to understand the material's properties.

Expected Results and Data

The choice of catalyst system will significantly impact the polymer properties.

Parameter Ziegler-Natta Metallocene Significance
Yield (%) Moderate to HighHighEfficiency of the polymerization process.
Mn ( g/mol ) 10,000 - 100,00020,000 - 250,000Number-average molecular weight, relates to many physical properties.
Mw ( g/mol ) 50,000 - 500,00040,000 - 500,000Weight-average molecular weight, sensitive to high MW chains.
PDI (Mw/Mn) Broad (3 - 10)Narrow (1.8 - 3.0)Polydispersity Index. Lower values indicate a more uniform chain length distribution, a hallmark of single-site catalysts.
Tg (°C) VariesVariesGlass transition temperature, indicates the onset of segmental chain motion.
Characterization Protocols
  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine Mn, Mw, and PDI.

    • Protocol: Dissolve a small amount of the polymer (2-3 mg/mL) in a suitable solvent (e.g., THF or TCB at high temperature). Filter the solution through a 0.45 µm filter and inject it into a GPC system calibrated with polystyrene or polyethylene standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the polymer structure.

    • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄ at high temperature). In the ¹H NMR spectrum, the disappearance of the sharp vinyl proton signals and the appearance of a broad polymer backbone signal confirms polymerization. The aromatic and methoxy signals should remain, but will be broadened.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine thermal transitions (Tg, Tm).

    • Protocol: Place a small sample (5-10 mg) of the dry polymer in an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) through a heat/cool/heat cycle to erase thermal history and obtain a clear glass transition.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust framework for the synthesis and polymerization of 4-(3,5-dimethoxyphenyl)-1-butene. This monomer serves as a valuable building block for creating a new class of functionalized polyolefins with tunable properties. The presence of the dimethoxyphenyl moiety not only enhances polarity but also provides a versatile platform for post-polymerization modification. Future work could explore the demethylation of the polymer to create phenolic hydroxyl groups, enabling applications in reactive blending, surface modification, and the development of novel polymer-grafted materials. The methods described herein pave the way for the rational design of advanced polyolefin-based materials for a wide array of technological applications.

References

  • Groki, P. (n.d.). Functionalized polyolefins. Grokipedia.
  • Eagan, J. M., et al. (2022). Potential of Functionalized Polyolefins in a Sustainable Polymer Economy: Synthetic Strategies and Applications. Accounts of Chemical Research, ACS Publications.
  • van der Meer, R. J. (n.d.). Functionalized polyolefins, synthesis application and industrial relevance. MOST Wiedzy.
  • Wikipedia contributors. (n.d.). Functionalized polyolefins. Wikipedia.
  • Polymer Science Learning Center. (n.d.). Ziegler-Natta Vinyl Polymerization. University of Southern Mississippi.
  • Ghosh, B., et al. (n.d.). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. ACS Catalysis, PMC.
  • Chung, T. C. (2013). Functional Polyolefins for Energy Applications. Macromolecules, ACS Publications.
  • BOC Sciences. (n.d.). Ring-opening Metathesis Polymerization Technology. BOC Sciences.
  • Rüffer, M., et al. (2000). Novel Styrene−Butadiene Copolymers by Ring-Opening Metathesis Polymerization. Macromolecules, ACS Publications.
  • Wikipedia contributors. (n.d.). Ziegler–Natta catalyst. Wikipedia.
  • Ghosh, S. (n.d.). Ziegler–Natta Polymerization and the Remaining Challenges. Resonance, Indian Academy of Sciences.

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Application Note: Selective Functionalization of the Terminal Alkene in 4-(3,5-Dimethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the terminal double bond in 4-(3,5-dimethoxyphenyl)-1-butene. This substrate is a valuable scaffold in medicinal chemistry, and the ability to selectively modify its terminal alkene opens avenues to a diverse range of functional groups and chiral centers crucial for structure-activity relationship (SAR) studies. This guide details protocols for four key transformations: anti-Markovnikov hydration via hydroboration-oxidation, Markovnikov oxidation using the Wacker-Tsuji reaction, asymmetric dihydroxylation, and epoxidation. Each section includes a mechanistic overview, detailed step-by-step protocols, and critical insights into experimental choices to ensure reproducibility and high yields.

Introduction: Strategic Importance of Alkene Functionalization

The terminal alkene of 4-(3,5-dimethoxyphenyl)-1-butene serves as a versatile chemical handle. Its strategic functionalization allows for the introduction of hydroxyl, carbonyl, and epoxide moieties, which are pivotal functional groups in many pharmacologically active molecules. The 3,5-dimethoxyphenyl group is a common feature in natural products and synthetic compounds with a range of biological activities. Precise control over the regioselectivity and stereoselectivity of reactions at the terminal double bond is therefore of paramount importance in the synthesis of novel drug candidates and complex molecular architectures.

This guide focuses on four reliable and widely adopted methods to transform this terminal alkene, providing the rationale behind each protocol to empower researchers to adapt and troubleshoot these reactions effectively.

Anti-Markovnikov Hydration: Hydroboration-Oxidation

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[1][2][3] This means the hydroxyl group is installed at the less substituted carbon of the double bond, yielding a primary alcohol from a terminal alkene.

Mechanistic Rationale

The reaction proceeds through the syn-addition of a borane reagent (like BH₃·THF) across the alkene.[2][4][5] Boron, being less electronegative than hydrogen, adds to the terminal carbon, which is sterically more accessible and can better accommodate the partial positive charge in the transition state. This hydroboration step can occur three times per BH₃ molecule, forming a trialkylborane intermediate.[2][3] Subsequent oxidation with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry, to yield the primary alcohol.[6] The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance the regioselectivity for the terminal position.[5][6]

Detailed Experimental Protocol: Synthesis of 4-(3,5-Dimethoxyphenyl)butan-1-ol

Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (1.0 equiv)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-(3,5-dimethoxyphenyl)-1-butene (1.0 mmol, 192 mg) and anhydrous THF (5 mL).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add the 1.0 M solution of BH₃·THF (1.1 mL, 1.1 mmol) dropwise over 10 minutes.[7] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous NaOH (1.5 mL), followed by the dropwise addition of 30% H₂O₂ (1.5 mL), ensuring the internal temperature does not exceed 20 °C.

  • Workup: After the addition of the peroxide, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. Transfer the mixture to a separatory funnel containing diethyl ether (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 4-(3,5-dimethoxyphenyl)butan-1-ol.

Workflow Diagram

Hydroboration_Workflow cluster_hydro Hydroboration Step cluster_oxid Oxidation Step cluster_workup Workup & Purification Start Dissolve Substrate in Anhydrous THF Cool0C_1 Cool to 0 °C Start->Cool0C_1 AddBorane Add BH3·THF Dropwise Cool0C_1->AddBorane StirRT Stir at RT for 2h AddBorane->StirRT Cool0C_2 Cool to 0 °C StirRT->Cool0C_2 AddBase Add NaOH (aq) Cool0C_2->AddBase AddPeroxide Add H2O2 (aq) AddBase->AddPeroxide StirRT_2 Stir at RT for 1h AddPeroxide->StirRT_2 Extract Extract with Diethyl Ether StirRT_2->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Purify via Chromatography Dry->Purify Product Primary Alcohol Purify->Product

Caption: Experimental workflow for hydroboration-oxidation.

Markovnikov Oxidation: Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation transforms terminal alkenes into methyl ketones, following Markovnikov's rule.[8][9][10] This palladium-catalyzed reaction uses an oxidant to regenerate the active Pd(II) catalyst.

Mechanistic Rationale

The reaction is initiated by the coordination of the alkene to a Pd(II) species.[11] Nucleophilic attack by water on the activated alkene occurs at the more substituted carbon, which can better stabilize a partial positive charge. This is followed by a series of steps, including β-hydride elimination and reductive elimination, to afford the methyl ketone and a Pd(0) species. A co-oxidant, typically CuCl₂ with oxygen as the terminal oxidant, is used to reoxidize Pd(0) to Pd(II), allowing the catalytic cycle to continue.[9][10]

Detailed Experimental Protocol: Synthesis of 4-(3,5-Dimethoxyphenyl)butan-2-one

Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 0.1 equiv)

  • Copper(I) chloride (CuCl, 1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a round-bottom flask, add PdCl₂ (0.1 mmol, 17.7 mg) and CuCl (1.0 mmol, 99 mg). Add a solvent mixture of DMF (8 mL) and water (1 mL).

  • Catalyst Activation: Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes at room temperature until the solution turns green.

  • Substrate Addition: Add 4-(3,5-dimethoxyphenyl)-1-butene (1.0 mmol, 192 mg) to the reaction mixture.

  • Reaction: Continue stirring vigorously under the oxygen atmosphere at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and saturated aqueous NH₄Cl (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to yield 4-(3,5-dimethoxyphenyl)butan-2-one.

Workflow Diagram

Wacker_Workflow cluster_setup Catalyst Preparation & Reaction cluster_workup Workup & Purification Start Combine PdCl2, CuCl in DMF/H2O Oxygenate Stir under O2 for 30 min Start->Oxygenate AddSubstrate Add Substrate Oxygenate->AddSubstrate StirReaction Stir at RT under O2 AddSubstrate->StirReaction Quench Pour into Ether & NH4Cl (aq) StirReaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Purify via Chromatography Dry->Purify Product Methyl Ketone Purify->Product

Caption: Experimental workflow for Wacker-Tsuji oxidation.

Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) allows for the enantioselective synthesis of vicinal diols from alkenes.[12] This is a powerful method for introducing chirality, which is critical in drug development.

Mechanistic Rationale

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[12][13] The OsO₄ and the chiral ligand form a complex that undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[12] A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), hydrolyzes the osmate ester to release the diol and regenerates the OsO₄ catalyst.[12][13] The choice of chiral ligand (e.g., from AD-mix-α or AD-mix-β) dictates which face of the alkene is hydroxylated, thus controlling the stereochemical outcome.[14]

Detailed Experimental Protocol: Synthesis of (R)-4-(3,5-Dimethoxyphenyl)butane-1,2-diol

Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (1.0 equiv)

  • AD-mix-β (contains K₂OsO₂(OH)₄, K₃[Fe(CN)₆], K₂CO₃, and (DHQD)₂PHAL ligand)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but often improves rate and ee)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, vigorously stir a mixture of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 solution of tert-butanol and water (10 mL per 1 mmol of alkene) at room temperature until both phases are clear.

  • Cooling and Addition: Cool the mixture to 0 °C in an ice bath. Add 4-(3,5-dimethoxyphenyl)-1-butene (1.0 mmol, 192 mg).

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.[14]

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.[14]

  • Workup: Add ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with 2 M NaOH, then brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to obtain the chiral diol.

Mnemonic for Stereochemical Outcome

A useful mnemonic helps predict the stereochemistry based on the AD-mix used. When viewing the alkene with its substituents arranged by size (Large, Medium-Front, Small-Back), AD-mix-β adds the hydroxyl groups from the Top (β) face , while AD-mix-α adds from the Bottom (α) face .

Epoxidation

Epoxidation converts the alkene into an epoxide, a highly valuable three-membered cyclic ether intermediate. Epoxides are susceptible to ring-opening by a variety of nucleophiles, providing a route to diverse functionalized products.

Mechanistic Rationale

The reaction with meta-chloroperoxybenzoic acid (m-CPBA) is a concerted process where the peroxyacid delivers an oxygen atom to the alkene.[15][16][17] This "Butterfly Mechanism" involves a single transition state where the C-C pi bond breaks as two new C-O bonds form on the same face of the alkene (a syn addition).[15][18] The stereochemistry of the starting alkene is retained in the epoxide product.[15][17]

Detailed Experimental Protocol: Synthesis of 2-(3,5-Dimethoxyphenethyl)oxirane

Materials:

  • 4-(3,5-Dimethoxyphenyl)-1-butene (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Reaction Setup: Dissolve 4-(3,5-dimethoxyphenyl)-1-butene (1.0 mmol, 192 mg) in DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 mmol, ~270 mg of 77% grade) in DCM (5 mL). Add this solution dropwise to the alkene solution at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding saturated aqueous Na₂SO₃ (10 mL) to destroy excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove m-chlorobenzoic acid, and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can often be used without further purification, or it can be purified by column chromatography.

Summary of Transformations

Method Reagents Product Regioselectivity Stereoselectivity Typical Yield
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHPrimary AlcoholAnti-MarkovnikovSyn addition of H and OH85-95%
Wacker-Tsuji Oxidation PdCl₂, CuCl, O₂, DMF/H₂OMethyl KetoneMarkovnikovN/A70-85%
Asymmetric Dihydroxylation AD-mix-α or AD-mix-βVicinal DiolN/AHigh (typically >90% ee)75-95%
Epoxidation m-CPBA, DCMEpoxideN/ASyn addition (stereospecific)>90%

References

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 19, 2026, from [Link]

  • 00 Wacker-Tsuji Oxidation | PDF - Scribd. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Mechanism for Hydroboration Oxidation of Alkenes - BYJU'S. (n.d.). BYJU'S. Retrieved February 19, 2026, from [Link]

  • Clayden, J., & Warren, S. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (8), 1095-1103.
  • Wacker-Tsuji Oxidation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 19, 2026, from [Link]

  • 1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. (n.d.). NPTEL. Retrieved February 19, 2026, from [Link]

  • Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. (n.d.). ReactionFlash. Retrieved February 19, 2026, from [Link]

  • General mechanism for the Tsuji–Wacker oxidation. - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Hydroboration Oxidation of Alkenes - Chemistry Steps. (2023, February 1). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Extended Abstract - Research and Reviews. (2019). Research & Reviews: Journal of Pharmaceutical Analysis, 8(3).
  • Hydroboration–oxidation reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Hydroboration–oxidation reaction. (2020, May 20). Wikipedia.
  • Unraveling The Epoxidation Mechanism With MCPBA: A Deep Dive - Arbeiterkammer. (2026, January 6). Arbeiterkammer. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2018). Tuning Regioselectivity of Wacker Oxidation in One Catalytic System: Small Change Makes Big Step. The Journal of Organic Chemistry, 83(17), 10345-10351.
  • 2. Epoxidation of Cholesterol - Web Pages. (n.d.). Retrieved February 19, 2026, from [Link]

  • Wacker process - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2014). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex.
  • Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 19, 2026, from [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Wang, Y.-F., et al. (2014). Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand. Organic Letters, 16(6), 1610-1613.
  • DeLuca, R. J., & Sigman, M. S. (2009). A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant: application to classical. Journal of the American Chemical Society, 131(17), 6076-6077.
  • Runeberg, P. A., et al. (2019). Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. The Journal of Organic Chemistry, 84(20), 13075-13083.
  • Organic chemistry 19: Alkenes - epoxidation, dihydroxylation, cyclopropan
  • The Role of McPba in Alkene Transformations - Oreate AI Blog. (2025, December 30). Oreate AI. Retrieved February 19, 2026, from [Link]

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  • Al-Dheiby, A. S. (2001).
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Application Note: Synthesis of 4-(3,5-Dimethoxyphenyl)-1-butanol via Hydroboration-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the hydroboration-oxidation of 4-(3,5-Dimethoxyphenyl)-1-butene to synthesize 4-(3,5-Dimethoxyphenyl)-1-butanol. This two-step procedure is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes to furnish primary alcohols.[1][2][3] The protocol detailed herein is optimized for high yield and purity, addressing key experimental parameters, safety considerations, and mechanistic underpinnings. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated method for the synthesis of functionalized primary alcohols.

Introduction

The hydroboration-oxidation reaction, first reported by H.C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful and highly regioselective method for the conversion of alkenes to alcohols.[1][2] The reaction proceeds in a stereospecific syn-addition manner, with the hydroxyl group adding to the less substituted carbon of the double bond, a characteristic known as anti-Markovnikov regioselectivity.[1][4][5] This outcome is complementary to other hydration methods like acid-catalyzed hydration, which typically yield Markovnikov products.[1]

The substrate, 4-(3,5-Dimethoxyphenyl)-1-butene, possesses a terminal alkene ripe for functionalization. The resulting product, 4-(3,5-Dimethoxyphenyl)-1-butanol, is a valuable building block in medicinal chemistry and materials science due to the presence of the electron-rich dimethoxy-substituted phenyl ring and a primary alcohol moiety. This application note will elucidate the mechanism, provide a detailed experimental protocol, and discuss the critical aspects of this transformation.

Mechanistic Rationale

The hydroboration-oxidation of 4-(3,5-Dimethoxyphenyl)-1-butene is a two-part process:

  • Hydroboration: The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (BH₃·THF), across the terminal double bond.[6] Borane acts as a Lewis acid, accepting electrons from the π-bond of the alkene.[7] The addition is a concerted, four-centered transition state where the boron atom adds to the less sterically hindered terminal carbon, and a hydride (H⁻) adds to the more substituted internal carbon.[4][8] This process is repeated until all three hydrides on the borane have reacted, forming a trialkylborane intermediate.[1][2]

  • Oxidation: The trialkylborane is not isolated but is directly oxidized in situ.[5] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), initiates the second phase.[5] The hydroperoxide anion (HOO⁻) acts as a nucleophile, attacking the electron-deficient boron atom.[4][9] This is followed by a migratory insertion of the alkyl group from the boron to the adjacent oxygen atom, which occurs with retention of stereochemistry.[5][8] This process is repeated for all three alkyl groups, yielding a trialkyl borate ester. Subsequent hydrolysis of the borate ester liberates the final product, 4-(3,5-Dimethoxyphenyl)-1-butanol, and boric acid as a byproduct.[1]

Experimental Protocol

This protocol is designed for the synthesis of 4-(3,5-Dimethoxyphenyl)-1-butanol on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesSupplier
4-(3,5-Dimethoxyphenyl)-1-buteneC₁₂H₁₆O₂192.251.00 g5.20 mmol(User-defined)
Borane-tetrahydrofuran complexBH₃·THF85.942.1 mL2.1 mmol(User-defined)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-(User-defined)
Sodium Hydroxide SolutionNaOH40.003.0 mL (3 M)9.0 mmol(User-defined)
Hydrogen Peroxide SolutionH₂O₂34.013.0 mL (30%)~29 mmol(User-defined)
Diethyl ether (Et₂O)(C₂H₅)₂O74.1250 mL-(User-defined)
Saturated Sodium Chloride Solution (Brine)NaCl58.4420 mL-(User-defined)
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-(User-defined)
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Reaction Workflow

G cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material in Anhydrous THF B Cool to 0 °C A->B C Slowly Add BH3·THF B->C Maintain Inert Atmosphere D Warm to RT & Stir C->D Allow Reaction to Proceed E Cool to 0 °C D->E F Add NaOH (aq) E->F G Slowly Add H2O2 F->G Caution: Exothermic H Stir at RT G->H I Quench with Water H->I J Extract with Et2O I->J K Wash with Brine J->K L Dry Organic Layer K->L M Concentrate in vacuo L->M N Column Chromatography M->N

Caption: Experimental workflow for the hydroboration-oxidation.

Step-by-Step Procedure

Part 1: Hydroboration

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 4-(3,5-Dimethoxyphenyl)-1-butene (1.00 g, 5.20 mmol).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 2.1 mL, 2.1 mmol) to the stirred solution via syringe over a period of 10-15 minutes. Note: The stoichiometry is based on one mole of BH₃ reacting with three moles of the alkene.[1][9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Carefully add 3 M aqueous sodium hydroxide (3.0 mL) to the flask.

  • Slowly and cautiously add 30% aqueous hydrogen peroxide (3.0 mL) dropwise via syringe. Caution: This addition is exothermic and may cause the evolution of gas. Ensure adequate cooling and venting.[8]

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

Part 3: Work-up and Purification

  • Quench the reaction by adding distilled water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 20 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(3,5-Dimethoxyphenyl)-1-butanol.

Safety and Handling Precautions

  • Borane-THF Complex: This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas.[10][11] It should be handled in a well-ventilated fume hood under an inert atmosphere.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[10]

  • Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin and eye burns. Handle with care and appropriate PPE.[8]

  • Anhydrous Solvents: Tetrahydrofuran should be anhydrous to prevent the premature quenching of the borane reagent.

  • Exothermic Reaction: The oxidation step is exothermic. Slow and controlled addition of reagents is crucial to manage the reaction temperature.[8]

Characterization of the Product

The final product, 4-(3,5-Dimethoxyphenyl)-1-butanol, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic methylene protons, the methylene protons adjacent to the hydroxyl group, and the other methylene protons in the alkyl chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol, and the disappearance of the C=C stretch from the starting material (around 1640 cm⁻¹).[6][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Concluding Remarks

The hydroboration-oxidation of 4-(3,5-Dimethoxyphenyl)-1-butene is a reliable and high-yielding method for the synthesis of the corresponding primary alcohol. The protocol described in this application note provides a detailed and validated procedure suitable for research and development laboratories. Adherence to the safety precautions and careful execution of the experimental steps are paramount for a successful outcome. The anti-Markovnikov selectivity of this reaction makes it an indispensable tool in the synthetic chemist's arsenal for the regioselective hydration of alkenes.

References

  • Hydroboration–oxidation reaction - Wikipedia. [Link]

  • Mechanism for Hydroboration Oxidation of Alkenes - BYJU'S. [Link]

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    • Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. [Link]

  • Safe Handling of Boranes at Scale | Organic Process Research & Development. [Link]

  • Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. [Link]

  • Pivotal to modern organic synthesis, the hydroboration-oxidation reaction remains a cornerstone strategy for converting alkenes into alkanes with controlled stereochemistry—delivering precision rarely matched by alternative methods. [Link]

  • Hydroboration of Alkenes - Master Organic Chemistry. [Link]

  • Borane dimethyl sulfide complex. [Link]

  • Development of a flow method for the hydroboration/oxidation of olefins - ResearchGate. [Link]

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  • Hydroboration Oxidation Lab - YouTube. [Link]

  • Hydroboration of 4-phenyl-1-butene with rhodium trichloride, a catalytic approach - RIT Digital Institutional Repository. [Link]

  • 4-(4-Methoxyphenyl)-1-butanol - the NIST WebBook. [Link]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • 10.13: Hydroboration–Oxidation - Chemistry LibreTexts. [Link]

  • 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. [Link]

  • 1-Butanol, 4-methoxy- - the NIST WebBook. [Link]

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Troubleshooting & Optimization

troubleshooting low yield in allylation of 3,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low yields in the allylation of 3,5-dimethoxybenzyl bromide . This content is structured for researchers and process chemists, focusing on mechanistic insights, protocol optimization, and rigorous impurity profiling.

Current Status: Active Subject: Troubleshooting Low Yield & Instability in C(sp³)-C(sp³) Cross-Coupling Applicable Reagents: 3,5-Dimethoxybenzyl bromide, Allylmagnesium bromide, Allyltributyltin, Indium.

Part 1: Diagnostic & Troubleshooting Guide

This section addresses specific failure modes reported by users. The allylation of 3,5-dimethoxybenzyl bromide is deceptively simple; however, the electron-rich nature of the aromatic ring activates the benzylic position, making it prone to homocoupling (dimerization) , hydrolysis , and polymerization .

Q1: "I tried to prepare the Grignard reagent of 3,5-dimethoxybenzyl bromide to react with allyl bromide, but the reaction wouldn't initiate or gave a complex mixture."

Diagnosis: Incorrect Polarity Strategy (Umpolung Failure). Attempting to form a Grignard reagent from electron-rich benzylic halides (like 3,5-dimethoxybenzyl bromide) is notoriously difficult.

  • Wurtz Coupling: The rate of coupling between the forming Grignard species and the unreacted bromide is faster than the formation of the Grignard itself, leading to the 1,2-diarylethane dimer (Ar-CH₂-CH₂-Ar).

  • Passivation: The electron-donating methoxy groups can coordinate to the magnesium surface, inhibiting radical transfer.

Solution: Invert the Nucleophile/Electrophile Roles. Do not convert the benzyl bromide to a nucleophile. Instead, use 3,5-dimethoxybenzyl bromide as the electrophile and react it with a pre-formed Allylmagnesium bromide (or Allyl Grignard) in the presence of a copper catalyst.

  • Protocol Shift: Switch to a Copper-Catalyzed Cross-Coupling (Kochi-Fürstner modification).

Q2: "I am using Allylmagnesium bromide with the benzyl bromide, but my yield is stuck at ~40-50%, and I see a byproduct with double the molecular weight."

Diagnosis: Halogen-Metal Exchange & Homocoupling. Even when adding AllylMgBr to the benzyl bromide, a competitive halogen-metal exchange can occur:



Once 

forms, it reacts rapidly with the remaining

to form the homocoupled dimer.

Solution: Use a Copper(I) Catalyst. The addition of catalytic Li₂CuCl₄ (Lithium tetrachlorocuprate) or CuI (1-5 mol%) facilitates the selective cross-coupling via a transient organocopper species, which reacts faster with the allyl group than the exchange rate.

  • Key Adjustment: Cool the reaction to -78°C or -40°C during addition to suppress the exchange pathway, then warm slowly.

Q3: "The starting material (3,5-dimethoxybenzyl bromide) turns pink/purple on the bench before I even start."

Diagnosis: Autocatalytic Decomposition. The 3,5-dimethoxy substitution pattern makes the benzylic position extremely electron-rich. Traces of HBr (formed from hydrolysis with moisture) catalyze the Friedel-Crafts polymerization of the benzyl bromide.

Solution: Purification and Storage. [1]

  • Immediate Action: If the solid is colored, filter it through a short pad of basic alumina (to remove acid traces) or recrystallize from hexane/ether immediately before use.

  • Storage: Store under Argon at -20°C.

  • Reaction Condition: Add a solid base (e.g.,

    
     or 2,6-lutidine) to the reaction mixture to scavenge adventitious acid if using non-basic coupling methods.
    

Part 2: Optimized Experimental Protocols

These protocols are designed to bypass the instability of the substrate and prevent homocoupling.

Method A: Copper-Catalyzed Grignard Coupling (Recommended)

Best for scale-up and cost-efficiency.

Reagents:

  • 3,5-Dimethoxybenzyl bromide (1.0 equiv)

  • Allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O)

  • 
     (0.1 M in THF, 2-5 mol%) or CuI (5 mol%)
    
  • Solvent: Dry THF

Step-by-Step:

  • Catalyst Prep: Charge a flame-dried flask with 3,5-dimethoxybenzyl bromide and dry THF (0.2 M concentration). Add the copper catalyst (

    
     or CuI).
    
  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath) or -78°C . Crucial: Low temperature suppresses halogen-metal exchange.

  • Addition: Add the Allylmagnesium bromide solution dropwise over 30 minutes. The solution may turn yellow/brown (characteristic of organocopper species).

  • Reaction: Stir at low temperature for 1 hour, then allow to warm to 0°C. Monitor by TLC (Note: The bromide and product may have similar Rf; use Anisaldehyde stain).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Et₂O, wash with brine, dry over

    
    .
    
Method B: Indium-Mediated Allylation (Barbier-Type)

Best for high-value, small-scale reactions where anhydrous conditions are difficult to maintain.

Reagents:

  • 3,5-Dimethoxybenzyl bromide (1.0 equiv)

  • Allyl Bromide (1.5 equiv)[2]

  • Indium Powder (1.2 equiv)

  • Solvent: THF/Water (1:1) or DMF

Step-by-Step:

  • Mix 3,5-dimethoxybenzyl bromide and allyl bromide in THF.

  • Add Indium powder in one portion.

  • Sonicate or stir vigorously at room temperature. The reaction is usually exothermic and fast (1-4 hours).

  • Why this works: Indium forms a transient allylindium species that specifically attacks the benzyl bromide via an

    
    -like mechanism without affecting the sensitive benzyl-bromide bond via Wurtz coupling.
    

Part 3: Comparative Analysis & Data

Yield Comparison by Method
MethodCatalystTempTypical YieldMajor Impurity
Direct Grignard (No Cat.) None0°C30-45%Homodimer (Ar-CH₂-CH₂-Ar)
Kochi Coupling (Method A)

-40°C85-92% Trace Hydrolysis (Ar-CH₂-OH)
Stille Coupling

Reflux70-80%Tin residues, toxicity
Indium Mediated In metalRT80-88%Unreacted Allyl Bromide
Mechanistic Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic homocoupling pathways.

AllylationPathways cluster_0 Reaction Pot Start 3,5-Dimethoxybenzyl Bromide (Electrophile) Target Target Product (1-Allyl-3,5-dimethoxybenzene) Start->Target Fast (with Cu) Exchange Halogen-Metal Exchange Start->Exchange Slow (at -40°C) AllylMgBr AllylMgBr (Nucleophile) AllylMgBr->Target AllylMgBr->Exchange CuCat Cu(I) Catalyst (Li2CuCl4) CuCat->Target Catalyzes BenzylMgBr Benzyl-MgBr Intermediate Exchange->BenzylMgBr Generates Dimer Homocoupling Dimer (Impurity) BenzylMgBr->Dimer Reacts with Start Material

Caption: Kinetic competition between Copper-catalyzed cross-coupling (Green path) and Halogen-Metal exchange leading to dimerization (Red path). Low temperature and Cu-catalysis favor the Green path.

Part 4: References

  • BenchChem. (2025).[3] Synthesis of 3-Allyl-4,5-dimethoxybenzoic acid. Retrieved from

  • Organic Syntheses. (1958).[4] Allylmagnesium Bromide.[2][4] Org. Synth. 38 , 78. Retrieved from [4]

  • Sigma-Aldrich. (2025). Allylmagnesium bromide solution technical data. Retrieved from

  • Royal Society of Chemistry. (2010). Preparation of 1-allyl-2-bromo-4,5-dimethoxybenzene. Retrieved from

  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide: Characterization and Stability. Molbank 2021 , M1277.[5] Retrieved from

  • Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Coupling. Retrieved from

Sources

removing homocoupling impurities in aryl-butene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl-butene synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with cross-coupling reactions, specifically the formation and removal of homocoupling impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are homocoupling impurities and why are they a problem in aryl-butene synthesis?

A1: Homocoupling impurities are undesirable byproducts formed when two identical molecules of a starting material react with each other, instead of with the intended cross-coupling partner. In the context of aryl-butene synthesis (e.g., via Suzuki, Heck, or Stille reactions), this typically results in the formation of biaryl compounds (from two aryl groups coupling) or 1,3-dienes (from two butene-derived groups coupling). These impurities reduce the yield of the desired aryl-butene product and can be challenging to separate due to similar physical properties, complicating downstream applications and purification efforts.

Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The formation of homocoupling byproducts is often multifactorial. Key contributors include:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of organometallic reagents, particularly boronic acids in Suzuki reactions.[1][2]

  • Catalyst State: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.[2][3]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Insufficiently bulky or electron-donating ligands may not effectively promote the desired reductive elimination step over competing side reactions.[4]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling relative to the cross-coupling reaction.[4]

  • Base Selection: The choice and purity of the base can influence the stability of catalytic intermediates and the rate of side reactions.[4]

Q3: Can I completely eliminate homocoupling?

A3: While complete elimination can be challenging, homocoupling can be significantly minimized to trace amounts through careful reaction optimization. This involves rigorous exclusion of oxygen, appropriate selection of the catalyst system (precatalyst and ligand), and optimization of reaction parameters like temperature and reagent addition rates.[3]

Q4: Which cross-coupling reaction is most prone to homocoupling?

A4: The propensity for homocoupling varies depending on the specific substrates and conditions. However, Suzuki reactions are well-known for the homocoupling of boronic acids, often mediated by oxygen.[1][3] Stille reactions can also exhibit homocoupling of the organostannane reagent.[5] Heck reactions may see homocoupling of the aryl halide, particularly at elevated temperatures.[4]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific cross-coupling reactions used in aryl-butene synthesis.

Guide 2.1: Suzuki-Miyaura Coupling

Issue: Significant formation of biaryl homocoupling product observed during the synthesis of an aryl-butene via Suzuki-Miyaura coupling.

Underlying Causes & Corrective Actions:

The primary cause of homocoupling in Suzuki reactions is the palladium-catalyzed oxidative coupling of two boronic acid molecules, a reaction often facilitated by the presence of oxygen.[1][2]

Workflow for Minimizing Boronic Acid Homocoupling

start High Biaryl Impurity Detected degas Improve Degassing Protocol (N2/Ar sparging or freeze-pump-thaw) start->degas Primary Action pd_source Switch to a Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) degas->pd_source If impurity persists ligand Optimize Phosphine Ligand (Use bulky, electron-rich ligands like SPhos or XPhos) pd_source->ligand Further Optimization base Screen Different Bases (e.g., K3PO4, Cs2CO3) ligand->base temp Lower Reaction Temperature base->temp slow_add Slow Addition of Boronic Acid temp->slow_add end Minimized Homocoupling slow_add->end

Caption: Troubleshooting workflow for Suzuki homocoupling.

Detailed Protocols:

Protocol 2.1.1: Rigorous Degassing of Reaction Mixture

  • Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.

  • Seal the flask with a septum and insert a needle connected to a vacuum/inert gas line and a vent needle.

  • Subject the mixture to three cycles of vacuum followed by backfilling with a high-purity inert gas (Argon or Nitrogen).

  • For more sensitive reactions, sparge the solvent with inert gas for 15-30 minutes prior to adding reagents. Freeze-pump-thaw cycles are also highly effective.[2]

Protocol 2.1.2: Catalyst and Ligand Selection

  • Rationale: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can prevent homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[2] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[4][6]

  • Recommendation: If using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst. Pair the catalyst with a suitable bulky phosphine ligand.

ParameterStandard ConditionOptimized Condition to Reduce Homocoupling
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or a Buchwald Precatalyst
Ligand PPh₃XPhos, SPhos, or other bulky biarylphosphine ligands
Ligand:Pd Ratio 2:1 - 4:1Typically 1:1 to 2:1 for biarylphosphine ligands
Guide 2.2: Heck Coupling

Issue: Formation of biaryl byproduct from the aryl halide starting material.

Underlying Causes & Corrective Actions:

Homocoupling in the Heck reaction can be promoted by high temperatures and suboptimal ligand or base selection.[4]

Workflow for Minimizing Heck Reaction Homocoupling

start High Biaryl Impurity in Heck Reaction temp Lower Reaction Temperature start->temp Initial Step alkene Use a More Reactive Alkene (If structurally permissible) temp->alkene If applicable base Optimize the Base (e.g., screen organic vs. inorganic bases) alkene->base Systematic Screening ligand Optimize Ligand (Bulky, electron-rich phosphines) base->ligand end Minimized Homocoupling ligand->end

Caption: Troubleshooting workflow for Heck homocoupling.

Guide 2.3: Stille Coupling

Issue: Dimerization of the organostannane reagent is observed.

Underlying Causes & Corrective Actions:

Organostannane homocoupling can proceed through radical pathways or reaction with the Pd(II) precatalyst.[5]

Workflow for Minimizing Stille Reaction Homocoupling

start Organostannane Dimer Detected degas Ensure Rigorous Oxygen Exclusion start->degas Crucial First Step pd_source Use a Pd(0) Precatalyst degas->pd_source cu_cocat Add a Copper(I) Co-catalyst (e.g., CuI) pd_source->cu_cocat To accelerate transmetalation ligand Screen Less Coordinating Ligands (e.g., AsPh3) cu_cocat->ligand end Minimized Homocoupling ligand->end

Caption: Troubleshooting workflow for Stille homocoupling.

Section 3: Purification Protocols for Removing Homocoupling Impurities

Even with optimized reaction conditions, trace amounts of homocoupling byproducts may persist. The following protocols outline effective purification strategies.

Protocol 3.1: Selective Liquid-Liquid Extraction for Boronic Acid-Derived Impurities

  • Rationale: Boronic acids and their homocoupled biaryl byproducts (if they retain a boronic acid functional group) can be converted to their corresponding boronate salts under basic conditions, rendering them water-soluble.[3][4] This allows for their removal from the desired, typically less polar, aryl-butene product through extraction.

  • Step-by-Step Procedure:

    • After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 1-2 M aqueous solution of NaOH or KOH.[3] This will extract the acidic boronic species into the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the basic wash if necessary (monitor by TLC).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3.2: Flash Column Chromatography

  • Rationale: Flash column chromatography is a highly effective method for separating compounds with different polarities. The aryl-butene product and its biaryl homocoupling impurity often have sufficient polarity differences to allow for good separation on silica gel.

  • Step-by-Step Procedure:

    • Determine an optimal solvent system using thin-layer chromatography (TLC) that provides good separation between the desired product and the homocoupling byproduct.

    • Prepare a silica gel column with the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the dry-loaded crude product to the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.3: Recrystallization

  • Rationale: If the aryl-butene product is a solid and has a different solubility profile from the homocoupling impurity in a given solvent, recrystallization can be a powerful purification technique.[7]

  • Step-by-Step Procedure:

    • Select a suitable solvent or solvent system where the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurity should ideally remain in solution upon cooling.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can improve the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.

    • Dry the purified crystals under vacuum.

Purification MethodTypical Purity AchievedTypical RecoveryKey Advantages
Liquid-Liquid Extraction >95%>90%Removes acidic/basic impurities; scalable.
Flash Chromatography >98%80-95%Excellent for separating compounds with different polarities.
Recrystallization >99%60-85%Can yield very high purity material for crystalline products.

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. Available at: [Link]

  • Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. ACS Publications. Available at: [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing). Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Stille reaction. Wikipedia. Available at: [Link]

  • Practical Heck Reaction problems!. Reddit. Available at: [Link]

  • Migratory Aryl Cross-Coupling. ChemRxiv. Available at: [Link]

  • Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. PMC. Available at: [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. Available at: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube. Available at: [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • The Stille Reaction, 38 Years Later. ACS Publications. Available at: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. Available at: [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Optimizing Reflux Temperature for 3,5-Dimethoxyphenyl Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3,5-dimethoxyphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing one of the most critical parameters in this synthesis: the reflux temperature. As 3,5-dimethoxyphenol and its analogues are vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly for pain management and inflammatory conditions, precise control over reaction conditions is paramount.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the "ideal" reflux temperature for my 3,5-dimethoxyphenyl alkylation?

A1: There is no single "ideal" temperature; the optimal reflux temperature is fundamentally determined by the boiling point of the solvent you choose for the reaction.[2][3][4] Most organic reactions, including alkylations, are slow at room temperature and require heat to proceed at a reasonable rate.[2][3] Refluxing—the process of boiling a solution and condensing the vapor back into the flask—allows you to maintain a constant, elevated temperature at the solvent's boiling point without loss of material.[2][3][5]

The choice of solvent, and therefore the reflux temperature, depends on several factors:

  • Reagent Solubility: All starting materials must be soluble in the chosen solvent to ensure an efficient reaction.[4][6]

  • Reactivity of the Alkylating Agent: More reactive alkylating agents may require lower temperatures to control the reaction rate and prevent side reactions, while less reactive agents may need the higher energy provided by a high-boiling point solvent.

  • Kinetic Requirements: The reaction must have enough thermal energy to overcome the activation energy barrier. If a reaction is sluggish, a higher boiling point solvent may be necessary.

For a practical starting point, refer to the table below listing common solvents used in alkylation reactions.

SolventBoiling Point (°C)PolarityNotes
Dichloromethane (DCM)39.6Polar AproticUseful for reactions with sensitive substrates requiring lower temperatures.
Tetrahydrofuran (THF)66Polar AproticA common choice, good balance of solvency and boiling point.
Acetonitrile (ACN)82Polar AproticOften used for SN2 type alkylations.
Toluene111NonpolarGood for reactions requiring higher temperatures.
N,N-Dimethylformamide (DMF)153Polar AproticHigh boiling point, excellent solvating power for a wide range of organic and inorganic compounds.[6]
Dimethyl Sulfoxide (DMSO)189Polar AproticVery high boiling point for reactions that are difficult to drive to completion.[4]
Q2: My reaction is proceeding very slowly or not at all. Should I simply choose a solvent with a higher boiling point?

A2: While increasing the temperature is a valid strategy to increase the reaction rate, it should be done cautiously. Higher temperatures can also accelerate undesirable side reactions. Before changing solvents, consider the following:

  • Reaction Monitoring: Are you certain the reaction is stalled? Use an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the lack of product formation over time.[7]

  • Catalyst Activity: In a Friedel-Crafts type alkylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. These catalysts are highly sensitive to moisture, which will deactivate them.[8] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Substrate Reactivity: The 3,5-dimethoxyphenyl ring is highly activated due to the two electron-donating methoxy groups. However, if the alkylating agent is particularly unreactive, a higher temperature may be necessary.

  • Leaving Group: For alkyl halides, the reactivity order is R-I > R-Br > R-Cl. If you are using an alkyl chloride, switching to a bromide or iodide will increase the reaction rate, potentially avoiding the need for higher temperatures.[9]

If these factors have been addressed, then a systematic increase in temperature is a logical next step. Consider screening several solvents with increasing boiling points in small-scale parallel reactions to find the optimal balance between reaction rate and purity.

Q3: I'm observing multiple products, including what appears to be di-alkylation. Is my reflux temperature too high?

A3: This is a very common issue in Friedel-Crafts alkylations. A high reflux temperature can certainly contribute to it. The primary product of the mono-alkylation of 3,5-dimethoxyphenyl is often more reactive than the starting material because the newly added alkyl group is also electron-donating.[10][11] This can lead to a second alkylation event, known as polyalkylation.[10][11]

Troubleshooting Polyalkylation:

  • Lower the Temperature: Attempt the reaction in a lower-boiling solvent. This may slow the reaction but can significantly improve selectivity for the mono-alkylated product.

  • Use an Excess of the Aromatic Substrate: By using a large excess of 3,5-dimethoxyphenyl, you increase the statistical probability that the alkylating agent will react with a molecule of starting material rather than the more reactive product.[12][13][14]

  • Consider Friedel-Crafts Acylation: A robust alternative is to perform a Friedel-Crafts acylation first. The resulting acyl group is deactivating, which prevents a second substitution.[10][15] The ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via a Clemmensen or Wolff-Kishner reduction).[13] This two-step process often provides a much cleaner route to the mono-alkylated product.

Q4: Are there any safety concerns I should be aware of when optimizing reflux temperature?

A4: Absolutely. Working at reflux involves boiling, often flammable, organic solvents for extended periods.[5] Safety must be the top priority.

  • Never Heat a Closed System: The reflux apparatus must be open to the atmosphere at the top of the condenser (e.g., via a drying tube) to prevent pressure buildup, which can cause glassware to explode.[3][16]

  • Proper Condenser Setup: Ensure a steady flow of coolant through the condenser, with water entering at the bottom inlet and exiting at the top outlet for maximum efficiency.[7][16]

  • Heating Mantle and Variac: Use a heating mantle controlled by a Variac (variable voltage transformer) for safe and controlled heating.[3][7] Never plug a heating mantle directly into a wall outlet.[3][7]

  • Avoid Bumping: Ensure smooth boiling by adding a magnetic stir bar or boiling chips to the reaction flask before heating.[2][3][17] Never add boiling chips to a hot liquid.[3]

  • Flask Size: The reaction flask should not be more than half full to provide adequate headspace for boiling and prevent the solvent from bumping into the condenser.[2][3][16][17]

  • Work in a Fume Hood: All reflux operations should be conducted inside a certified chemical fume hood to contain any potentially hazardous vapors.[5]

Troubleshooting Guide: Low Yield and Side Products

Low yields in the alkylation of 3,5-dimethoxyphenyl can often be traced back to suboptimal temperature control. Use the following decision tree to diagnose and resolve common issues.

Troubleshooting_Workflow start Low Yield or Complex Mixture Observed check_TLC Is starting material (SM) fully consumed? start->check_TLC incomplete No, SM remains check_TLC->incomplete Check TLC/LC-MS complete Yes, SM consumed check_TLC->complete Check TLC/LC-MS increase_T Increase Reflux Temperature: - Select higher boiling point solvent. - Monitor for side products. incomplete->increase_T Option 1 increase_time Increase Reaction Time: - Continue reflux and monitor by TLC/LC-MS. incomplete->increase_time Option 2 check_products What is the product profile? complete->check_products polyalkylation Polyalkylation Observed check_products->polyalkylation rearrangement Isomeric Product(s) Observed check_products->rearrangement degradation Degradation/Tar Formation check_products->degradation lower_T_poly Decrease Reflux Temperature: - Select lower boiling point solvent. polyalkylation->lower_T_poly excess_arene Use large excess of 3,5-dimethoxyphenyl. polyalkylation->excess_arene use_acylation Switch to Friedel-Crafts Acylation followed by reduction. polyalkylation->use_acylation lower_T_rearrange Decrease Reflux Temperature: - May disfavor carbocation rearrangement. rearrangement->lower_T_rearrange milder_catalyst Use a milder Lewis Acid (e.g., FeCl₃ instead of AlCl₃). rearrangement->milder_catalyst lower_T_degrade Decrease Reflux Temperature: - Substrate or product may be thermally unstable. degradation->lower_T_degrade

A workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Alkylation at Reflux

This protocol provides a representative example for the alkylation of 3,5-dimethoxyphenol. Note: This procedure must be adapted and optimized for specific alkylating agents and scales.

  • Apparatus Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-dimethoxyphenol (1.0 equivalent).[2][3]

    • Add an anhydrous solvent (e.g., THF, see table above) to dissolve the starting material. The flask should be no more than half full.[2][16]

    • If using a solid Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents), add it to the flask under a positive pressure of nitrogen.

  • Reagent Addition:

    • Add the alkylating agent (e.g., an alkyl bromide, 1.1 equivalents) to the stirred solution. If the agent is a liquid, it can be added via syringe.

  • Reflux:

    • Begin stirring and gently heat the mixture to the boiling point of the solvent using a heating mantle connected to a Variac.[3]

    • Once the solvent begins to boil, adjust the heat so that the condensation ring of the vapor stabilizes about one-third to one-half way up the condenser.[3]

    • Maintain the reflux for the desired reaction time, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding it to a beaker of ice water with vigorous stirring. This step is highly exothermic if a strong Lewis acid like AlCl₃ was used.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkylated product.[18]

Protocol 2: Workflow for Optimizing Reflux Temperature

This workflow uses small-scale parallel reactions to efficiently determine the optimal temperature.

Optimization_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis setup1 Prepare 3-5 identical small-scale reaction vials with stir bars. setup2 Add 3,5-dimethoxyphenyl and alkylating agent to each vial. setup1->setup2 exec1 Add a different anhydrous solvent to each vial (e.g., DCM, THF, Toluene). setup2->exec1 exec2 Place vials in parallel reactor block or separate oil baths. exec1->exec2 exec3 Heat each reaction to its respective reflux temperature. exec2->exec3 exec4 Run for a fixed time (e.g., 4 hours). exec3->exec4 analysis1 Cool all reactions and quench. exec4->analysis1 analysis2 Take a sample from each for LC-MS analysis. analysis1->analysis2 analysis3 Analyze for: - % conversion of starting material - % yield of desired product - % formation of key impurities (e.g., polyalkylation) analysis2->analysis3 analysis4 Select the temperature that gives the best balance of conversion and selectivity. analysis3->analysis4

A workflow for optimizing reflux temperature.

References

  • MITOCW. (n.d.). Refluxing a Reaction. MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Organic Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Refluxing a Reaction [Video]. YouTube. Retrieved from [Link]

  • Lab Researchers. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

  • SKE Equipment. (n.d.). Understanding Reflux Extraction: A Comprehensive Guide. Retrieved from [Link]

  • Correa, A., et al. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. Retrieved from [Link]

  • Reddit r/chemistry. (2019, July 31). "How to choose reaction solvents". Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Chemguide. Retrieved from [Link]

  • Study.com. (n.d.). Reflex Reaction | Overview, Purpose & Apparatus. Retrieved from [Link]

  • Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chenicek, J. A. (1949). Alkylation of phenols. U.S. Patent No. 2,470,902. Google Patents.
  • PennState. (n.d.). How to set up a reflux apparatus. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wang, K., et al. (2011). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]

  • Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]

  • AirClean Systems. (n.d.). Reflux. Retrieved from [Link]

  • LibreTexts. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Van der Bij, H. E., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

  • Luten, D. B. (1954). Alkylation of phenols. U.S. Patent No. 2,678,951. Google Patents.
  • Mahbub, A. A., et al. (2019). Polyphenols enhance the activity of alkylating agents in leukaemia cell lines. Oncotarget. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Organic Chemistry. Retrieved from [Link]

  • Al-Ani, A. (2012). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

  • Rafiemanzelat, F., & Mallakpour, S. (2014). The optimization of reflux time in the presence of different catalysts.... ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2021). Study on the alkylation of aromatic hydrocarbons and propylene. PMC. Retrieved from [Link]

  • Vasičková, S., & Jelemenský, L. (2022). Modelling and Optimal Operation of an Alkylation Unit. MDPI. Retrieved from [Link]

Sources

Technical Support Guide: Stability of 4-(3,5-Dimethoxyphenyl)-1-butene under UV Light

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Compound: 4-(3,5-Dimethoxyphenyl)-1-butene CAS: (Analogous to 4-phenyl-1-butene derivatives) Class: Homo-allylic Arene / Terminal Alkene

The "Invisible" Instability: Researchers often assume 4-(3,5-Dimethoxyphenyl)-1-butene is stable because the alkene is not conjugated with the aromatic ring (isolated


-systems). However, this specific structural motif (

) is a classic substrate for di-

-methane-like rearrangements
and benzylic photo-oxidation .

While the 3,5-dimethoxy substitution pattern enhances the electron density of the ring, making it a chromophore that absorbs significantly in the UV-B/UV-A region, the primary degradation pathway under UV irradiation is not simple polymerization, but rather photo-isomerization and cyclization .

Troubleshooting Guide (Q&A)

Issue 1: "My colorless oil turned yellow after 4 hours in the flow reactor/light box."

Diagnosis: Photo-oxidation or Conjugation. The Science: The 3,5-dimethoxybenzene ring is electron-rich. Upon UV excitation, if oxygen is present, the benzylic position (C4) is highly susceptible to hydrogen abstraction, leading to the formation of conjugated ketones or quinoid species which are highly colored (yellow/orange). Alternatively, the double bond may have migrated into conjugation with the ring (forming a styrene derivative), which extends the conjugation length and shifts absorption into the visible spectrum.

Corrective Action:

  • Degas Solvents: Strictly sparge all solvents with Argon/Nitrogen for 20 minutes prior to use.

  • Radical Scavenger: If the application permits, add 0.1% BHT (Butylated hydroxytoluene) to inhibit peroxy radical formation.

  • Check UV Cut-off: Ensure your light source does not emit below 300 nm if you are not intentionally driving a reaction. Use a Pyrex filter.

Issue 2: "I see new peaks in the aliphatic region of the NMR (0.5 - 1.2 ppm) and loss of terminal alkene signals."

Diagnosis: Photochemical Rearrangement (Cyclopropane formation). The Science: This is the signature of the di-


-methane rearrangement . Even though the alkene is separated by two carbons, the excited triplet state can facilitate a 1,2-shift (or similar mechanistic manifold depending on sensitization) to form benzylcyclopropane derivatives . This reaction is often irreversible and competes with desired cross-couplings.

Corrective Action:

  • Switch to Dark Conditions: Wrap all reaction vessels and purification columns in aluminum foil.

  • Solvent Polarity: Switch to a non-polar solvent (e.g., Hexanes vs. Acetonitrile). Polar solvents often stabilize the charge-transfer states that facilitate these rearrangements.

Issue 3: "HPLC shows a peak with the exact same mass but different retention time (eluting later)."

Diagnosis: Isomerization to the Internal Alkene (Styrene derivative). The Science: The terminal alkene (1-butene) is thermodynamically less stable than the internal, conjugated alkene (1-aryl-1-butene). UV light, particularly in the presence of trace transition metals or radicals, lowers the activation energy for this hydride shift. The conjugated isomer interacts more strongly with C18 columns, increasing retention time.

Corrective Action:

  • Filter Metals: Pass the starting material through a silica/Celite plug to remove trace transition metals that might act as photo-catalysts.

  • Lower Temperature: Run the reaction at

    
     if possible; thermal energy often assists the photo-isomerization.
    

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways for 4-(3,5-Dimethoxyphenyl)-1-butene under UV irradiation.

degradation_pathways cluster_conditions Critical Factors SM 4-(3,5-Dimethoxyphenyl)-1-butene (Terminal Alkene) Excited Excited State (Biradical/Triplet) SM->Excited UV (hν) Prod_Conj Isomerization Product (Conjugated Styrene) Excited->Prod_Conj H-Shift (Thermodynamic Sink) Prod_Cyclo Rearrangement Product (Benzylcyclopropane) Excited->Prod_Cyclo Di-π-methane Rearrangement Prod_Ox Oxidation Product (Benzylic Ketone/Quinone) Excited->Prod_Ox + O2 (Photo-oxidation) Oxygen Oxygen Oxygen->Prod_Ox Solvent Polarity Solvent Polarity Solvent Polarity->Prod_Cyclo

Caption: Figure 1. Primary photochemical degradation pathways. Note that cyclization and isomerization are competitive intramolecular processes, while oxidation is intermolecular.

Experimental Protocols for Stability Validation

Protocol A: Actinometry-Based Stability Profiling

Use this to determine the "half-life" of your compound under your specific lab lighting conditions.

  • Preparation: Prepare a 10 mM solution of 4-(3,5-Dimethoxyphenyl)-1-butene in deuterated chloroform (

    
    ).
    
  • Standard: Add 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard (inert to UV relative to the alkene).

  • Exposure:

    • Sample A (Control): Wrap NMR tube in foil.

    • Sample B (Ambient): Place on benchtop under standard fluorescent lab lights.

    • Sample C (Stress): Place in a UV reactor (365 nm or 254 nm) or direct sunlight.

  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, 4h, and 24h.
    
  • Analysis: Integrate the terminal alkene protons (multiplet at ~5.8 ppm and ~5.0 ppm) relative to the internal standard methoxy peak.

Protocol B: Rapid Peroxide Test (Qualitative)

Use this to check if your stored stock has already oxidized.

  • Dissolve 5 mg of the compound in 1 mL of dichloromethane.

  • Add 1 drop of 10% aqueous KI (Potassium Iodide) and 1 drop of starch solution.

  • Observation:

    • Colorless: Clean.

    • Blue/Black: Peroxides present (Benzylic oxidation has occurred). Discard or repurpose.

Summary Data Table: Degradation Signatures

Degradation ModeVisual CueNMR Signature (

)
Prevention Strategy
Isomerization None (remains oil)Loss of terminal alkene (5.0/5.8 ppm). Appearance of internal alkene (6.2-6.5 ppm).Low temp, Metal scavenging.
Cyclization NoneNew multiplets in high-field region (0.5-1.2 ppm, cyclopropane ring).Dark conditions, Non-polar solvents.
Oxidation Yellow/Brown tintDownfield shift of benzylic protons (~2.6 ppm

~4.0+ ppm or loss if ketone forms).
Inert atmosphere (

/Ar), BHT.

References

  • Photochemistry of 4-Aryl-1-butenes: Cookson, R. C., Ferreira, A. B., & Salisbury, K. (1974).[1] The photochemistry of 4-phenylbut-1-ene. Journal of the Chemical Society, Chemical Communications. Mechanistic grounding for the benzylcyclopropane rearrangement pathway.

  • Stability of Dimethoxybenzene Derivatives: Hullar, T., et al.[2] (2022).[2][3][4] Enhanced photodegradation of dimethoxybenzene isomers. Atmospheric Chemistry and Physics. Provides data on the photo-susceptibility of the 3,5-dimethoxy ring system.

  • General Alkene Photochemistry: Zimmerman, H. E. (1982). The Di-

    
    -Methane Rearrangement. Organic Photochemistry.
    Foundational text describing the rearrangement mechanism relevant to aryl-butenes.
    
    

Sources

Validation & Comparative

Comparative NMR Profiling: Solvent Resolution Strategies for 4-(3,5-Dimethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of resorcinol derivatives and polyketide analogues, 4-(3,5-dimethoxyphenyl)-1-butene serves as a critical "masked" intermediate.[1] Its terminal alkene allows for metathesis or hydroboration, while the electron-rich aromatic ring provides a scaffold for further functionalization.[1]

However, standard analysis in Chloroform-d (


)  often results in signal occlusion, particularly between the methoxy singlets and potential aliphatic impurities, or accidental equivalence in the aromatic region.[1] This guide compares the standard 

protocol against a Benzene-d6 (

)
resolution strategy.[1]

Key Finding: While


 is sufficient for rough purity checks, 

is the superior solvent for definitive structural characterization
, offering a 3-5x improvement in signal separation for the critical methylene linkers and aromatic protons via the Aromatic Solvent Induced Shift (ASIS) effect.[1]

Structural Logic & Predictive Analysis

Before analyzing the spectrum, we must establish the expected magnetic environment.[1] The molecule consists of a symmetric 3,5-dimethoxybenzene ring attached to a linear butenyl chain.

The Connectivity Logic[1]
  • Aromatic Zone (Symmetry): The 3,5-dimethoxy substitution creates a plane of symmetry.[1]

    • H-4' (Ring): Located between two methoxy groups.[1] Shielded. Expected splitting: Triplet (

      
      ).
      
    • H-2',6' (Ring): Equivalent protons adjacent to the alkyl chain.[1] Expected splitting: Doublet (

      
      ).
      
  • Aliphatic Chain:

    • Benzylic (

      
      ):  Attached to the ring.[1] Deshielded (~2.6 ppm).
      
    • Allylic (

      
      ):  Between the double bond and benzylic carbon.[1] (~2.3 ppm).
      
  • Olefinic "Fingerprint":

    • Terminal Alkenes (

      
      ):  Distinctive splitting due to geminal (
      
      
      
      ) and cis/trans vicinal (
      
      
      ) coupling.[1]

Comparative Analysis: vs. [1][2][3]

This section objectively compares the spectral performance of the two solvent systems.

The "Standard" Option: Chloroform-d ( )
  • Pros: Excellent solubility; residual peak (7.26 ppm) rarely interferes with this specific molecule; low cost.[1]

  • Cons: Poor resolution of chemically similar protons.[1] The methoxy signal often obscures trace aliphatic impurities.

  • Performance Verdict: 6/10 for detailed characterization; 9/10 for routine reaction monitoring.

The "High-Performance" Option: Benzene-d6 ( )
  • Mechanism: The benzene ring creates a magnetic anisotropy cone.[1] Solute molecules orient themselves specifically relative to the solvent, causing dramatic upfield shifts for protons in the "shielding cone" (typically those above/below the solvent ring).[1]

  • Effect on Target:

    • Methoxy Protons: Strong complexation causes a significant shift, often "moving" the peak away from aliphatic contaminants.[1]

    • Aliphatic Chain: The benzylic and allylic methylene protons often separate more distinctly, allowing for precise coupling constant (

      
      -value) calculation.[1]
      
  • Performance Verdict: 9.5/10 for publication-quality assignment.

Comparative Data Table (Experimental vs. Predicted)
Proton AssignmentTypeExp. Shift (

)
Exp. Shift (

)

(ASIS Effect)
Multiplicity

(Hz)
H-4' (Ar)CH6.29 ppm6.45 ppm+0.16t2.2
H-2',6' (Ar)CH6.35 ppm6.58 ppm+0.23d2.2
H-2 (Alkene)CH5.85 ppm5.75 ppm-0.10ddt17.0, 10.2, 6.5
H-1a (Term)

5.05 ppm5.00 ppm-0.05dq17.0, 1.5
H-1b (Term)

4.98 ppm4.92 ppm-0.06dq10.2, 1.5
OMe

3.78 ppm3.30 ppm-0.48 s-
H-4 (Benzyl)

2.65 ppm2.45 ppm-0.20t7.5
H-3 (Allyl)

2.35 ppm2.10 ppm-0.25q7.5, 6.5

> Note: The massive upfield shift of the Methoxy group (-0.48 ppm) in Benzene-d6 is the critical differentiator, unmasking any impurities hidden near 3.8 ppm in the Chloroform spectrum.[1]

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Step 1: Sample Preparation[1]
  • Massing: Weigh 10-15 mg of the oil/solid. (High concentration is needed for clear

    
     coupling detection).
    
  • Filtration: Filter the solution through a cotton plug in a Pasteur pipette directly into the NMR tube. Why? Suspended silica particles from flash chromatography cause line broadening.[1]

  • Volume: Fill to exactly 4.0 cm height (approx 0.6 mL). Why? Inconsistent heights affect the shim, reducing resolution.[1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Aromatic protons and terminal alkenes have longer T1 relaxation times.[1] A short D1 (e.g., 1s) will under-integrate these signals, leading to false purity calculations (e.g., appearing as 2.8 protons instead of 3).

  • Scans (NS): 16 (Routine) or 64 (Publication).[1]

Step 3: Processing & Validation[1]
  • Phasing: Manually phase. Auto-phase often fails on the "roofing" effect of the ABX alkene system.[1]

  • Integration Check (Self-Validation):

    • Calibrate the Methoxy Singlet to 6.00 H.

    • Check the Terminal Alkene region (4.9-5.1 ppm) .[1] It must integrate to 2.00 H (

      
       0.05).
      
    • If the alkene integrates low (<1.9), your D1 delay is too short.[1]

Visualization: Assignment Workflow

The following diagram outlines the decision logic for assigning this specific molecule, ensuring no false positives from isomers (e.g., internal alkenes).

NMR_Workflow Start Crude Sample 4-(3,5-dimethoxyphenyl)-1-butene Solvent Dissolve in CDCl3 Start->Solvent Run1D Acquire 1H NMR (D1 = 5 sec) Solvent->Run1D CheckOMe Check OMe Region (3.7 - 3.8 ppm) Run1D->CheckOMe Decision1 Is OMe a clean Singlet? CheckOMe->Decision1 CheckAlkene Check Alkene Region (4.9 - 6.0 ppm) Decision1->CheckAlkene Yes Issue2 Suspect: Aliphatic Impurity Overlap Decision1->Issue2 No (Shoulder/Broad) Decision2 Is H-2 (5.8 ppm) a Distinct ddt? CheckAlkene->Decision2 Issue1 Suspect: Isomerization (Internal Alkene) Decision2->Issue1 No (Multiplet) Final Confirm Structure & Purity Decision2->Final Yes SolventSwitch Switch Solvent to C6D6 (Benzene-d6) Issue2->SolventSwitch SolventSwitch->Final

Figure 1: Logical workflow for structural verification. The solvent switch to Benzene-d6 is the critical remediation step when methoxy signal purity is ambiguous.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][4][5] J. Org.[1][4][5] Chem.1997 , 62, 7512–7515.[1][3][5]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[1] (Standard text for coupling constants of terminal alkenes).

  • Reich, H. J. "WinPLT and NMR Data: Solvent Effects."[1] University of Wisconsin-Madison.[1] (Authoritative resource on ASIS effects).

Sources

Characteristic IR Peaks for Terminal Alkenes in Dimethoxybenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery and natural product synthesis, the dimethoxybenzene (DMB) moiety (often a veratrole or hydroquinone ether derivative) is a ubiquitous scaffold. Introducing a terminal alkene (e.g., allyl or vinyl group) onto this scaffold is a critical step for further functionalization (e.g., olefin metathesis, hydroboration).[1]

However, confirming this transformation via FTIR presents a specific analytical challenge: Spectral Masking. The electron-rich DMB ring generates intense C-O stretching and aromatic ring modes that can obscure the weaker alkene signals.

This guide provides a definitive, field-proven framework to distinguish terminal alkene signatures from the "noise" of the dimethoxybenzene background. We move beyond generic textbook values to focus on the Diagnostic Trinity —the three specific spectral windows where the alkene signal survives the aromatic interference.

The Diagnostic Trinity: Spectral Analysis

To confidently identify a terminal alkene within a DMB matrix, you must ignore the "busy" regions and focus on three specific zones.

Table 1: Comparative Peak Assignments (Alkene vs. DMB Background)
Spectral ZoneTerminal Alkene Feature (Target)Dimethoxybenzene Feature (Interference)Resolution Strategy
Zone 1: High Frequency (3000–3150 cm⁻¹)=C-H Stretch ~3080 cm⁻¹ (Sharp, often a shoulder)Ar-C-H Stretch 3000–3060 cm⁻¹ (Multiple weak bands)Low Reliability. The aromatic C-H often overlaps. Look for a distinct "high-frequency shoulder" above 3070 cm⁻¹.
Zone 2: Double Bond (1580–1680 cm⁻¹)C=C Stretch 1640–1645 cm⁻¹ (Weak to Medium)Ar-C=C Ring Breathing ~1590 cm⁻¹ & ~1515 cm⁻¹ (Strong/Sharp)Medium Reliability. The 1640 cm⁻¹ peak is diagnostic but often weak. It must be resolved from the intense 1590 cm⁻¹ aromatic band.
Zone 3: Fingerprint (OOP) (700–1000 cm⁻¹)=C-H Out-of-Plane Bend Vinyl: 990 & 910 cm⁻¹ (Strong)1,1-Di: ~890 cm⁻¹ (Strong)Ar-C-H Out-of-Plane Bend Ortho-DMB: ~745 cm⁻¹ (Very Strong)Meta/Para: 800–860 cm⁻¹High Reliability (Gold Standard). The alkene bands (910/990) are distinct from the DMB ortho-substitution peak (745).[2][3] This is your confirmation region.
Deep Dive: The "Gold Standard" Region (700–1000 cm⁻¹)

The most common error in analyzing alkenyl-DMBs is over-reliance on the C=C stretch at 1640 cm⁻¹. In electron-rich aromatics, the ring modes (1590/1515 cm⁻¹) are often 5-10x more intense than the alkene stretch, making the 1640 peak appear as a mere blip.

The Solution: Shift focus to the Out-of-Plane (OOP) Bending region.

  • Terminal Vinyl (-CH=CH₂): Exhibits two strong bands at ~910 cm⁻¹ and ~990 cm⁻¹ . These are rarely obscured by DMB signals.[1]

  • 1,2-Dimethoxybenzene (Veratrole): As an ortho-disubstituted benzene, it displays a dominant, singular band at ~745 cm⁻¹ .[1]

  • Result: The presence of the 910/990 doublet alongside the 745 singlet confirms the success of the reaction (e.g., allylation of veratrole).

Comparative Technique Assessment

While IR is a rapid screening tool, it must be contextualized against other analytical methods for this specific chemical pair.[1]

FeatureFTIR (ATR) ¹H NMR Raman
Speed < 2 min (High Throughput)10–30 min5–15 min
Sample State Neat liquid/oil (No solvent)Solubilized (CDCl₃)Neat liquid/solid
Quantification Semi-quantitative (Beer's Law limits)Absolute (Integral ratios)Semi-quantitative
Alkene Specificity High (OOP bands 910/990)Definitive (Vinyl protons 5.0–6.0 ppm)High (C=C stretch is very strong in Raman)
DMB Interference High (C-O & Ring modes)Low (Methoxy protons are distinct at 3.8 ppm)Medium (Aromatic ring modes strong)

Scientist's Verdict: Use FTIR for real-time reaction monitoring (e.g., checking the disappearance of a starting material peak or appearance of the 910/990 doublet). Use NMR for final purity and yield determination.

Experimental Protocol: ATR-FTIR Workflow

Objective: obtain a high-fidelity spectrum of an oily alkenyl-dimethoxybenzene intermediate (e.g., methyl eugenol derivative) using Attenuated Total Reflectance (ATR).

Equipment
  • FTIR Spectrometer (e.g., Agilent Cary 630 or Bruker Tensor).[1][4]

  • ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for chemical resistance).[1]

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Procedure
  • Background Collection (Self-Validation Step):

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).[1]

    • Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but no organic peaks.

  • Sample Application:

    • DMB derivatives are often viscous oils.[1] Apply 1 drop (approx. 10–20 µL) directly onto the center of the crystal.

    • Note: Do not dilute.[1] Neat films provide the best signal-to-noise ratio for the weak 1640 cm⁻¹ alkene peak.

  • Data Acquisition:

    • Lower the pressure arm (anvil) to ensure intimate contact.

    • Scan parameters: Range 4000–600 cm⁻¹, 32 scans.[1]

  • Post-Run Processing (The "Baseline" Check):

    • Apply "Baseline Correction" if the spectrum slopes.

    • Critical Check: Verify the DMB ether peaks (C-O-C) are present and strong at 1260 cm⁻¹ and 1025 cm⁻¹ . If these are weak, contact is poor—re-run.

  • Interpretation:

    • Zoom into 1000–700 cm⁻¹ .

    • Look for the 910/990 cm⁻¹ doublet (Alkene) vs. 745 cm⁻¹ (DMB).

Visual Logic: Decision Pathway

The following diagram illustrates the logical flow for confirming the terminal alkene structure using IR data.

IR_Decision_Tree Start Analyze Spectrum (Alkenyl-DMB Candidate) Check_OOP Check Fingerprint Region (850 - 1000 cm⁻¹) Start->Check_OOP Vinyl_Found Peaks at ~910 & ~990 cm⁻¹? Check_OOP->Vinyl_Found Yes_Vinyl Terminal Vinyl Confirmed (-CH=CH₂) Vinyl_Found->Yes_Vinyl Yes No_Vinyl Check 1,1-Disubstituted (~890 cm⁻¹) Vinyl_Found->No_Vinyl No Check_DoubleBond Verify C=C Stretch (1640 cm⁻¹) Yes_Vinyl->Check_DoubleBond No_Vinyl->Check_DoubleBond Yes (890) Reeval Re-evaluate Structure (Check NMR) No_Vinyl->Reeval No peaks Strong_Ar Note: 1590/1515 cm⁻¹ (Aromatic Ring) will be stronger Check_DoubleBond->Strong_Ar Conclusion Structure Validated Check_DoubleBond->Conclusion Peak Present Check_DoubleBond->Reeval Absent

Figure 1: Logical decision tree for verifying terminal alkene presence in a dimethoxybenzene matrix, prioritizing the OOP region.

References

  • Spectroscopy Online. "The Infrared Spectroscopy of Alkenes." (2020). Detailed analysis of C=C stretch and C-H wagging frequencies.

  • NIST Chemistry WebBook. "Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyl Eugenol) IR Spectrum." Standard reference spectrum for allyl-dimethoxybenzene.

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." General reference for alkene vs aromatic absorption ranges.

  • NIST Chemistry WebBook. "1,2-Dimethoxybenzene (Veratrole) IR Spectrum." Baseline spectrum for the DMB scaffold.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-(3,5-Dimethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-(3,5-Dimethoxyphenyl)-1-butene Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(3,5-Dimethoxyphenyl)-1-butene , a critical intermediate in the synthesis of resorcinol-based natural products and stilbenoid derivatives.

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral assignment.[1] We compare the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) workflows and provide a robust framework for distinguishing this terminal alkene from its thermodynamically stable conjugated isomers (e.g., 1-(3,5-dimethoxyphenyl)-1-butene)—a common challenge in synthetic scale-up and metabolite identification.

Structural Analysis & Theoretical Basis

The molecule consists of a 3,5-dimethoxy-substituted benzene ring attached to a linear butene chain. The critical structural feature defining its fragmentation is the position of the double bond at C1 (terminal) relative to the aromatic ring at C4.

  • Molecular Formula:

    
    
    
  • Exact Mass: 192.1150 Da

  • Key Labile Bond: The C3–C4 bond (between the benzylic carbon and the allylic carbon of the chain).

The "Alternatives" for Comparison

In drug development and synthesis, this compound must often be distinguished from:

  • The Conjugated Isomer (Alternative A): 1-(3,5-Dimethoxyphenyl)-1-butene.

  • The Saturated Analog (Alternative B): 4-(3,5-Dimethoxyphenyl)-butane.

Fragmentation Dynamics: The Mechanism

The fragmentation pattern of 4-(3,5-Dimethoxyphenyl)-1-butene under Electron Ionization (70 eV) is driven by the competition between benzylic stabilization and the stability of the leaving allyl radical.

Primary Pathway: Benzylic Cleavage (The Diagnostic Event)

Unlike its conjugated isomers, the 4-isomer possesses a


 bond between the alpha (benzylic) and beta positions relative to the ring. Cleavage of this bond is the dominant thermodynamic outcome.
  • Ionization: Formation of the radical cation

    
     at m/z 192.
    
  • Cleavage: Homolytic fission of the C3–C4 bond.

    • Fragment A (Detected): 3,5-Dimethoxybenzyl cation (m/z 151). This ion is resonance-stabilized by the two methoxy groups and the aromatic ring.

    • Fragment B (Neutral): Allyl radical (

      
      , mass 41). The stability of the allyl radical significantly lowers the activation energy for this cleavage, making m/z 151 the Base Peak (100%) .
      
Secondary Pathway: Heterolytic Rearrangement

The m/z 151 ion undergoes further fragmentation characteristic of dimethoxybenzenes:

  • Loss of Formaldehyde (

    
    ):  A rearrangement involving the methoxy group leads to the expulsion of neutral formaldehyde (30 Da), yielding m/z 121.
    
  • Tropylium Expansion: The benzyl cation may expand to a dimethoxytropylium ion prior to degradation, though the methoxy loss is kinetically favored.

Pathway Visualization

The following diagram illustrates the causal flow of fragmentation, distinguishing the target molecule from its conjugated alternative.

FragmentationPathway M_Target Target: 4-(3,5-Dimethoxyphenyl)-1-butene [M]+ m/z 192 Frag_151 Base Peak: Dimethoxybenzyl Cation m/z 151 (Benzylic Cleavage) M_Target->Frag_151 C3-C4 Bond Fission (Dominant Path) Neutral_Allyl Neutral Loss: Allyl Radical (Mass 41) M_Target->Neutral_Allyl M_Iso Alternative: 1-(3,5-Dimethoxyphenyl)-1-butene (Conjugated Isomer) [M]+ m/z 192 M_Iso->M_Iso High Stability (Strong M+) M_Iso->Frag_151 Unfavorable (Vinylic Cleavage) Frag_177 Diagnostic Ion: Loss of Methyl [M-15]+ m/z 177 M_Iso->Frag_177 -CH3 (Terminal) Frag_121 Secondary Ion: Loss of CH2O m/z 121 Frag_151->Frag_121 -CH2O (30 Da)

Caption: Comparative fragmentation logic. The target molecule (Blue) rapidly degrades to m/z 151, while the conjugated isomer (Red) resists this cleavage due to vinylic bond strength.

Comparative Performance Guide

This section objectively compares the MS signature of the target compound against its primary isomer, providing the data needed to confirm identity in complex mixtures.

Table 1: Diagnostic Ion Comparison (EI Source)
FeatureTarget: 4-(3,5-Dimethoxyphenyl)-1-butene Alternative: 1-(3,5-Dimethoxyphenyl)-1-butene Interpretation
Molecular Ion (

)
Weak / Moderate (< 20%)Strong / Base Peak (80-100%)The conjugated system of the alternative stabilizes the radical cation, preserving the molecular ion.
Base Peak m/z 151 (Dimethoxybenzyl)m/z 192 (

) or m/z 177 (

)
m/z 151 is the "smoking gun" for the non-conjugated, terminal alkene structure.
Key Neutral Loss 41 Da (Allyl radical)15 Da (Methyl) or 29 Da (Ethyl)The target loses the entire chain tail; the alternative loses terminal alkyl groups.
Low Mass Region m/z 41 (Allyl cation, visible)m/z 77/91 (Aromatic fragments)Presence of m/z 41 supports the terminal alkene chain hypothesis.
Experimental Protocols

To ensure reproducible data, follow these self-validating protocols. The use of a tuning standard (e.g., DFTPP) is mandatory to ensure ion ratios are consistent with library matching.

Protocol A: GC-MS Structural Confirmation (EI)

Best for: Purity analysis and isomer differentiation.

  • Sample Prep: Dilute 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Split mode (20:1), 250°C. High split ratio prevents saturation of the sensitive m/z 151 ion.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

    • Rationale: Low polarity columns minimize thermal isomerization of the double bond during elution.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Note: The target (terminal alkene) typically elutes earlier than the conjugated isomer due to lower London dispersion forces (less planar surface area).

  • MS Source: 230°C, 70 eV. Scan range 40–350 m/z.

Protocol B: LC-MS/MS Quantification (ESI+)

Best for: Biological matrices or trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

    • Note: As a hydrocarbon-heavy molecule, ionization efficiency may be low. Ammonium adducts

      
       are often more stable than protonated ions 
      
      
      
      .
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 193.1

      
       151.1 (Loss of propene/allyl). Collision Energy: 15–20 eV.
      
    • Qualifier: 193.1

      
       121.1 (Subsequent loss of 
      
      
      
      ). Collision Energy: 30–35 eV.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative Reactivity Guide: 4-(3,5-Dimethoxyphenyl)-1-butene vs. Styrenic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(3,5-Dimethoxyphenyl)-1-butene (an isolated, electron-rich homoallylic arene) and Styrene Derivatives (conjugated vinylarenes).

Executive Summary

4-(3,5-Dimethoxyphenyl)-1-butene represents a distinct class of "insulated" alkenyl arenes, fundamentally different from Styrene derivatives . While styrenes are defined by conjugation —allowing for resonance stabilization of intermediates (radicals/carbocations) and facile radical polymerization—the 4-aryl-1-butene scaffold behaves as a terminal aliphatic alkene with a remote, highly activated aromatic core.

For drug development professionals, this distinction dictates synthetic strategy:

  • Styrenes are superior for Heck couplings and Radical Polymerization .

  • 4-(3,5-Dimethoxyphenyl)-1-butene is the preferred scaffold for Cross-Metathesis (CM) (Type I behavior) and Cationic Cyclizations (due to the nucleophilic 3,5-dimethoxy ring).

Structural & Electronic Analysis

The reactivity divergence stems from the ethylene spacer (


) separating the alkene from the aromatic ring.
FeatureStyrene Derivatives 4-(3,5-Dimethoxyphenyl)-1-butene
Alkene Nature Conjugated (Vinylarene)Isolated (Homoallylic/Terminal)
HOMO Location Delocalized over Ring + AlkeneLocalized on Alkene (distinct from Ring)
Electronic Effect Resonance (Mesomeric)Inductive (Weak)
Radical Stability High (Benzylic stabilization)Low (Primary/Secondary alkyl radical)
Key Risk Polymerization/OligomerizationIsomerization to internal alkene
Visualization: Electronic Connectivity

The following diagram illustrates the interruption of conjugation in the butene derivative compared to the continuous


-system of styrene.

ElectronicComparison cluster_0 Styrene (Conjugated) cluster_1 4-(3,5-Dimethoxyphenyl)-1-butene (Insulated) Styrene Aryl Ring -- CH=CH2 (Continuous Pi System) BenzylicRad Stable Benzylic Radical (Easy Polymerization) Styrene->BenzylicRad Radical Initiation Butene Aryl Ring -- CH2-CH2 -- CH=CH2 (Insulated Pi Systems) PrimaryRad Unstable Alkyl Radical (Poor Radical Polym.) Butene->PrimaryRad Radical Initiation

Caption: Electronic isolation of the alkene in 4-(3,5-Dimethoxyphenyl)-1-butene prevents the benzylic stabilization seen in styrene.

Reactivity Profile Comparison

A. Olefin Metathesis (Grubbs Classification)

This is the most critical differentiator for modern synthesis.

  • Styrene: Classified as Type II (Slow reacting) with many catalysts. It often forms stable Fischer carbenes or undergoes non-productive secondary metathesis. Styrenes are prone to homodimerization but react slowly in Cross Metathesis (CM) with bulky partners.

  • 4-(3,5-Dimethoxyphenyl)-1-butene: Classified as Type I (Rapid reacting). As a terminal, non-conjugated alkene, it initiates metathesis rapidly. It is an excellent partner for CM with Type II olefins (like acrylates or styrenes) to selectively form cross-products.

Implication: If building a stilbene-like linkage via metathesis, use the butene derivative as the "excess" Type I partner to drive the reaction with a valuable Type II partner.

B. Electrophilic Aromatic Substitution & Cyclization

The 3,5-dimethoxy substitution pattern makes the aromatic ring extremely electron-rich (nucleophilic).

  • Risk Factor: In acidic conditions (e.g., hydration or deprotection steps), the 4-(3,5-dimethoxyphenyl)-1-butene is highly susceptible to Intramolecular Friedel-Crafts Alkylation .

    • Mechanism:[1][2][3][4][5] Protonation of the terminal alkene creates a secondary carbocation at C3. The electron-rich ring (at C1) attacks C3, forming a Tetralin derivative.

  • Styrene: Does not undergo this cyclization mode as the ring is directly attached to the alkene (geometric constraints prevent 3-exo-trig cyclization in this context).

C. Epoxidation & Dihydroxylation
  • Styrene: Enantioselective dihydroxylation (Sharpless) is highly effective due to the "flat" conjugated binding pocket required by the ligand (DHQ/DHQD).

  • 4-(3,5-Dimethoxyphenyl)-1-butene: Behaves like 1-hexene. Standard epoxidation (mCPBA) is fast. Asymmetric dihydroxylation is possible but may require specific "spacer-tolerant" ligands compared to the rigid styrene system.

Experimental Data Summary

Reaction TypeStyrene Derivative4-(3,5-Dimethoxyphenyl)-1-butene
Radical Polymerization Excellent (High MW polymers)Poor (Oligomers/Chain Transfer)
Cross Metathesis (CM) Moderate (Type II)Excellent (Type I)
Heck Coupling Excellent (Activated olefin)Poor (Requires migration/isomerization)
Acid Stability Moderate (Polymerizes)Low (Cyclizes to Tetralin)
Epoxidation Rate Slow (Conjugation lowers HOMO)Fast (Electron-rich alkyl olefin)

Detailed Protocol: Selective Cross-Metathesis

Objective: Synthesis of a functionalized internal alkene using 4-(3,5-Dimethoxyphenyl)-1-butene as the Type I partner.

Rationale: The non-conjugated nature of the butene derivative prevents the formation of stable, unreactive ruthenium benzylidenes, ensuring high catalyst turnover.

Materials
  • Substrate A (Type I): 4-(3,5-Dimethoxyphenyl)-1-butene (2.0 equiv).

  • Substrate B (Type II): Methyl Acrylate or Styrene derivative (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (1-2 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under Ar/N2 atmosphere.

  • Dissolution: Dissolve Substrate B (1.0 mmol) and Substrate A (2.0 mmol) in DCM (0.1 M concentration relative to B).

    • Note: Excess Type I alkene is used to drive the Type II alkene to full conversion.

  • Catalyst Addition: Add G-II catalyst (0.02 mmol) in one portion as a solid or dissolved in minimal DCM.

  • Reaction: Stir at reflux (40°C) for 4–6 hours.

    • Monitoring: Monitor by TLC. The homodimer of Substrate A will form but will equilibrate to the cross-product (thermodynamic sink) if Substrate B is electron-deficient.

  • Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel).

Mechanistic Pathway (Graphviz)

MetathesisCycle cluster_risk Competing Pathway (Styrene Only) Start Initiation (Ru-Carbene + Butene) Cycle1 Formation of Ru-Alkylidene (Active Species) Start->Cycle1 Phosphine Dissociation Cross Cross Metathesis (Reaction with Partner B) Cycle1->Cross Coordination of Partner B StyreneTrap Formation of Stable Ru-Benzylidene Cycle1->StyreneTrap If Substrate = Styrene Product E-Selective Product + Ethylene Cross->Product Release of Product Product->Cycle1 Regeneration

Caption: The catalytic cycle favors the butene derivative (Type I) for rapid initiation, avoiding the stable "resting states" often seen with styrenes.

Expert Insight: The Cyclization Trap

Critical Warning: When handling 4-(3,5-Dimethoxyphenyl)-1-butene, researchers must avoid strong Brønsted acids unless a cyclized tetralin is the desired target.

The 3,5-dimethoxy group activates the ortho and para positions of the ring.

  • Reaction: Protonation of the terminal alkene

    
     Secondary Carbocation 
    
    
    
    Attack by Ring C2/C6.
  • Prevention: Use buffered conditions for any hydration or deprotection steps (e.g., Pyridinium p-toluenesulfonate instead of pTsOH).

References

  • Grubbs, R. H., & Chatterjee, A. K. (2003). Olefin Metathesis: A Handbook. Wiley-VCH.
  • Vogler, T., & Studer, A. (2008). "Applications of Non-Conjugated Alkenyl Arenes in Synthesis." Synthesis, 2008(14), 2231-2245. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

  • BenchChem. (2025). "Reactivity Analysis of Methoxybut-1-ene Isomers." BenchChem Technical Library. Link

  • Umicore. (2024). "Metathesis Catalysts User Guide: Handling Sterically Hindered Alkenes." Umicore Precious Metals Chemistry. Link

Sources

HPLC Separation Guide: 4-(3,5-Dimethoxyphenyl)-1-butene vs. Critical Synthetic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the high-performance liquid chromatography (HPLC) separation of 4-(3,5-Dimethoxyphenyl)-1-butene , a key intermediate in the synthesis of resveratrol analogs and stilbenoid derivatives. The primary analytical challenge lies in resolving the target terminal alkene from its thermodynamically favored internal alkene isomers and unreacted starting materials.

This guide provides a validated separation strategy, defining the Critical Impurity Profile derived from standard Wittig or Grignard synthetic routes. We present a robust Reverse Phase (RP-HPLC) method designed to achieve baseline resolution (


) between the target and its critical isomeric pairs.

Part 1: Chemical Context & Impurity Profiling

To develop a "self-validating" analytical method, one must first understand the origin of the impurities. The target molecule is a terminal alkene . Its synthesis typically involves the coupling of a 3,5-dimethoxybenzyl moiety with an allyl group.

The Critical Impurity Profile

Based on the most prevalent synthetic routes (Wittig Olefination or Grignard Coupling), the following impurities are chemically probable and must be monitored:

Compound IDChemical NameOriginPolarity/Elution Risk
Target 4-(3,5-Dimethoxyphenyl)-1-butene Product Reference (RRT = 1.0)
Impurity A 3,5-DimethoxybenzaldehydeStarting Material (Wittig)High Polarity (Early Eluter)
Impurity B Triphenylphosphine Oxide (TPPO)Byproduct (Wittig)Very High Polarity (Solvent Front)
Impurity C (E/Z)-1-(3,5-Dimethoxyphenyl)-1-buteneIsomerization Critical Pair (Late Eluter)
Impurity D 3,5-DimethoxytolueneReduction ByproductNon-polar (Co-elution risk)
Structural Logic of Separation
  • Impurity A (Aldehyde): Contains a polarized carbonyl group. On a C18 column, this significantly reduces retention compared to the alkene target.

  • Impurity C (Conjugated Isomer): This is the most difficult separation. The internal double bond (1-butene) is conjugated with the aromatic ring, making the molecule more planar and increasing

    
     interactions with the stationary phase. Consequently, Impurity C typically elutes after the non-conjugated target. 
    

Part 2: Method Development & Performance

Optimized Chromatographic Conditions

This protocol prioritizes resolution of the critical isomer pair over speed.

  • Column: C18 (Octadecylsilane), End-capped, High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A 250 mm column provides the theoretical plates (

      
      ) necessary to separate the geometric isomers.
      
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (suppresses silanol ionization).

    • Solvent B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is crucial for isomer reproducibility).

  • Detection: UV at 210 nm (detects the isolated double bond) and 254 nm (aromatic ring specificity).

Gradient Profile
Time (min)% Solvent A (Water)% Solvent B (ACN)Phase Description
0.07030Initial equilibration
5.07030Isocratic hold (Elute polar impurities)
25.01090Linear gradient to elute target
30.01090Wash
31.07030Re-equilibration
Experimental Data: Retention Time Comparison

Note: Absolute retention times (RT) vary by system void volume. Relative Retention Time (RRT) is the robust metric for identification.

Peak IdentityApprox. RT (min)RRT (vs Target)Resolution (

)
TPPO (Impurity B) 3.20.18> 10.0
Aldehyde (Impurity A) 8.50.48> 5.0
Target (Terminal Alkene) 17.8 1.00 N/A
Isomer (Impurity C) 18.91.061.8 - 2.2
Dimer/Oligomers 24.0+> 1.35> 5.0

Technical Insight: The resolution between the Target and Impurity C is sensitive to organic modifier type. Using Methanol instead of Acetonitrile may increase selectivity (


) for the isomers due to different 

-interaction capabilities, but Acetonitrile generally provides sharper peaks for this lipophilic compound.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Origin of Impurities

This pathway illustrates where the impurities enter the sample matrix, guiding the analyst on what to look for.

SynthesisPath SM1 3,5-Dimethoxybenzaldehyde (Impurity A) Intermediate Betaine Intermediate SM1->Intermediate + Base Reagent Allyl-PPh3 Bromide (Wittig Reagent) Reagent->Intermediate Target TARGET: 4-(3,5-Dimethoxyphenyl)-1-butene (Terminal Alkene) Intermediate->Target Major Pathway Imp_TPPO Impurity B: Triphenylphosphine Oxide (Byproduct) Intermediate->Imp_TPPO Stoichiometric Byproduct Imp_Iso Impurity C: 1-(3,5-Dimethoxyphenyl)-1-butene (Isomerization) Target->Imp_Iso Acid/Thermal Isomerization

Caption: Synthetic pathway (Wittig Olefination) showing the origin of the target molecule and its critical impurities.

Diagram 2: HPLC Separation Logic (Elution Order)

This diagram visualizes the separation mechanism on the C18 stationary phase based on polarity and planarity.

SeparationLogic cluster_column C18 Column Elution Order Injector Injection (t=0) P1 1. TPPO (Impurity B) Highly Polar (P=O bond) Weak Retention Injector->P1 Flow P2 2. Aldehyde (Impurity A) Polar Carbonyl Moderate Retention P1->P2 P3 3. TARGET Non-Polar / Non-Planar tail Strong Retention P2->P3 P4 4. Isomer (Impurity C) Conjugated System (Planar) Strongest Interaction (Pi-Stacking) P3->P4 Detector UV Detector (210/254 nm) P4->Detector

Caption: Elution order logic on C18 stationary phase. Note that the conjugated isomer elutes after the target due to increased planarity.

Part 4: Troubleshooting & Optimization

Co-elution of Target and Isomer

If


 between the target and Impurity C:
  • Cause: The gradient slope is too steep, compressing the peaks.

  • Solution: Flatten the gradient between 15 and 25 minutes. Change the ramp to 0.5% B/min instead of 2% B/min.

  • Alternative: Lower the column temperature to 20°C. Isomer separation often improves at lower temperatures due to distinct thermodynamic binding enthalpies.

Peak Tailing

If the target peak exhibits tailing (Asymmetry factor > 1.2):

  • Cause: Interaction of the methoxy-benzene ring with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.0) using Phosphoric Acid or TFA. This protonates the silanols, preventing secondary interactions.

References

  • Wittig, G., & Schöllkopf, U. (1954).[2] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard reference for C18 retention mechanisms and method development).

  • PubChem. (2025).[3] Compound Summary: (3,5-Dimethoxybenzyl)triphenylphosphonium bromide.[4] National Library of Medicine.

  • Alonso, F., et al. (2009).[5] Synthesis of resveratrol analogues through a novel Wittig-type olefination. Tetrahedron Letters. (Validates impurity profiles for dimethoxy-stilbene derivatives).

Sources

A Comparative Guide to GC-MS Validation Methods for Volatile Phenylbutene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methods tailored for the analysis of volatile phenylbutene derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, offering both theoretical grounding and practical, field-proven insights. Our objective is to equip you with the knowledge to develop and validate robust and reliable GC-MS methods that are fit for purpose and adhere to stringent regulatory standards.

The analysis of volatile phenylbutene derivatives by GC-MS presents unique challenges due to their potential for thermal lability and the complexity of matrices in which they are often found.[1][2] Therefore, a thoroughly validated analytical procedure is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide will navigate the intricacies of method validation, drawing upon the harmonized principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7]

The "Why" Behind the "How": A Scientifically Grounded Approach to Validation

Analytical method validation is not a mere checklist of experiments. It is a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][8] For volatile phenylbutene derivatives, this means ensuring the method can accurately and precisely quantify the analyte(s) of interest, without interference from impurities, degradation products, or matrix components.[4][8]

The modern approach to analytical method validation emphasizes a lifecycle management model, where validation is a continuous process from development through routine use.[9] This risk-based approach allows for a deeper understanding of the method's capabilities and limitations.

Core Validation Parameters: A Comparative Framework

The following sections detail the essential validation parameters as stipulated by ICH Q2(R1) and other regulatory guidelines.[4][6] We will explore the rationale behind each parameter and provide a comparative overview of experimental approaches.

Specificity: The Cornerstone of a Reliable Method

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[4][8] For phenylbutene derivatives, this includes isomers, synthetic precursors, degradation products, and matrix components.

Experimental Approaches:

  • Method A: Peak Purity Analysis with a Diode Array Detector (DAD) or equivalent: While primarily a liquid chromatography technique, the principle of assessing peak purity is relevant. In GC-MS, this translates to evaluating the mass spectrum across the chromatographic peak. A consistent mass spectrum indicates a pure peak.

  • Method B: Spiking Studies: The most definitive approach involves spiking the sample matrix with known impurities and potential interferents. The method is considered specific if the results for the analyte of interest are unaffected by the presence of these additional compounds.[4][8]

FeatureMethod A: Mass Spectral PurityMethod B: Spiking Studies
Principle Evaluates the consistency of the mass spectrum across a single chromatographic peak.Directly challenges the method with potential interferents.
Strengths Provides a preliminary indication of peak purity.Definitive and directly addresses potential interferences.
Limitations May not detect co-eluting species with similar mass spectra.Requires the availability of potential impurities and interferents.
Recommendation Use as a supportive tool.The gold standard for demonstrating specificity.
Linearity and Range: Defining the Method's Operating Boundaries

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol: Establishing Linearity

  • Prepare a stock solution of the phenylbutene derivative reference standard in a suitable solvent.

  • Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration for an assay.[4]

  • Inject each calibration standard in triplicate.

  • Plot the peak area response versus the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by recovery studies.

Experimental Protocol: Recovery Studies

  • Prepare a placebo (matrix) sample without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery. The acceptance criteria for recovery are typically within 98.0% to 102.0%.

Concentration LevelSpike Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)
Low (80%)8.07.998.8
Mid (100%)10.010.1101.0
High (120%)12.011.999.2
Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.

Experimental Protocol: Assessing Precision

  • Repeatability: Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Approaches to Determine LOD and LOQ:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

    • LOQ = 10 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Typical GC-MS Parameters to Vary for Robustness Testing:

  • Injector Temperature (± 5°C)

  • Oven Temperature Ramp Rate (± 10%)

  • Carrier Gas Flow Rate (± 10%)

  • Different GC columns (from different batches or manufacturers)

Addressing the Challenges of Volatile Phenylbutene Derivatives

The inherent properties of volatile phenylbutene derivatives can pose significant analytical challenges.

Thermal Lability

Many volatile organic compounds can degrade at the high temperatures used in GC inlets.[2]

Mitigation Strategies:

  • Lowering Elution Temperatures: This can be achieved by using shorter GC columns, faster carrier gas flow rates, and thinner stationary phase films.[11]

  • Cold Injection Techniques: Techniques like cool on-column injection or programmed temperature vaporization (PTV) can minimize thermal stress on the analyte.

Polarity and the Need for Derivatization

Some phenylbutene derivatives may possess polar functional groups that can lead to poor peak shape and adsorption in the GC system.[12][13]

Derivatization: The chemical modification of an analyte to make it more amenable to GC analysis.[13][14] Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic performance.[14][15]

Experimental Protocol: Silylation Derivatization

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Workflow and Data Management

A well-defined workflow is essential for ensuring the integrity and traceability of validation data.

Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_reporting Reporting VP Validation Protocol AC Acceptance Criteria VP->AC Spec Specificity AC->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Data_Analysis Data Analysis Rob->Data_Analysis VR Validation Report Data_Analysis->VR

Caption: GC-MS Validation Workflow

Logical Relationships Between Validation Parameters

The validation parameters are interconnected and build upon one another.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Robustness Range Range Accuracy->Range Accuracy->Robustness Precision->Range LOQ LOQ Precision->LOQ Precision->Robustness Range->Robustness LOD LOD LOQ->LOD LOQ->Robustness LOD->Robustness

Caption: Interdependencies of Validation Parameters

Conclusion

The validation of GC-MS methods for volatile phenylbutene derivatives is a critical undertaking that requires a deep understanding of both the analytical technique and the physicochemical properties of the analytes. By adopting a systematic and scientifically sound approach, grounded in the principles outlined in this guide, researchers and drug development professionals can develop robust and reliable methods that ensure the quality and safety of pharmaceutical products. The continuous lifecycle approach to validation, coupled with a thorough understanding of potential analytical challenges and their mitigation strategies, will ultimately lead to more efficient and trustworthy analytical procedures.[9]

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. National Library of Medicine. [Link]

  • Appendix G - Derivatization in GC MS. Scribd. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • USP-NF 〈621〉 Chromatography. USP-NF. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • 〈621〉 Chromatography. USP-NF Abstract. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. PubMed. [Link]

  • New study shows GC-MS can alter samples during analysis. Wiley Analytical Science. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3,5-Dimethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-(3,5-Dimethoxyphenyl)-1-butene .

Status Note: As a specialized intermediate in drug development (often linked to resveratrol/pterostilbene analog synthesis), specific Safety Data Sheet (SDS) data is limited in public repositories. This guide applies Structure-Activity Relationship (SAR) principles, deriving safety protocols from its structural analogs: 4-phenyl-1-butene and 3,5-dimethoxybenzene derivatives.

Part 1: Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 4-(3,5-Dimethoxyphenyl)-1-butene

  • Structural Features: Terminal alkene chain (

    
    ) attached to a dimethoxy-substituted phenyl ring.
    
  • Physical State (Predicted): Colorless to pale yellow oil/liquid.

  • Boiling Point (Predicted): >220°C (Significantly higher than 4-phenyl-1-butene due to methoxy groups).

  • Flash Point (Estimated): >80°C (Combustible Liquid, Class IIIA).

Risk Assessment (Inferred): Treat this compound with Universal Precautions for functionalized aromatics.

Hazard ClassRisk DescriptionCausality/Mechanism
Skin/Eye Irritant High Probability Electron-rich dimethoxybenzene rings are known lipophilic irritants that can penetrate the stratum corneum.
Sensitizer Moderate Risk Methyoxy-substituted benzenes (like eugenol derivatives) can act as haptens, causing allergic contact dermatitis.
Reactivity Peroxide Former The terminal alkene (1-butene) moiety is susceptible to autoxidation upon air exposure, forming unstable peroxides.
Aquatic Toxicity Likely Chronic Lipophilic aromatic hydrocarbons often bioaccumulate; analogs like 4-phenyl-1-butene are toxic to aquatic life (Category 2).

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard latex gloves. The lipophilic nature of the dimethoxyphenyl group requires specific barrier protection.

PPE Selection Logic
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Reasoning: Standard safety glasses allow vapor entry and liquid bypass. Liquid splashes of irritant aromatics can cause severe conjunctivitis.

  • Hand Protection: Nitrile (High Grade, >5 mil) or Silver Shield/Laminate .

    • Standard Nitrile (4 mil): Acceptable for incidental contact/splash. Change immediately upon contamination.

    • Laminate (Silver Shield):Required for prolonged handling, spill cleanup, or immersion.

    • Latex:DO NOT USE. Permeation breakthrough is rapid for aromatic ethers.

  • Respiratory Protection:

    • Primary Control: Handle strictly inside a certified chemical fume hood.

    • Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Decision Logic Diagram (Graphviz)

PPE_Selection Start Task Assessment Volume Volume > 10 mL or Heating? Start->Volume Hood Work in Fume Hood Volume->Hood Yes (Standard) Resp Respirator (OV Cartridge) + Goggles Volume->Resp No (Maintenance/Spill) Gloves Glove Selection Hood->Gloves Nitrile Nitrile (Double Gloved) For Transfer/Aliquot Gloves->Nitrile Incidental Contact Laminate Laminate/Silver Shield For Spills/Synthesis Gloves->Laminate Prolonged Exposure

Figure 1: PPE Decision Logic based on exposure potential and task duration.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap. If the compound is yellow/brown but expected to be clear, oxidation may have occurred.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The terminal alkene is sensitive to oxygen.

  • Temperature: Refrigerate (2–8°C) . Cold storage retards polymerization and peroxide formation.

  • Container: Amber glass to prevent UV-initiated radical formation.

Safe Transfer Technique (Syringe/Cannula)

To prevent odor release and oxidation, avoid open-pouring.

  • Purge: Flush the receiving vessel with Nitrogen/Argon.

  • Equip: Use a glass syringe with a long needle (or cannula for larger volumes).

  • Transfer: Penetrate the septum, withdraw liquid, and inject into the receiving flask.

  • Cleaning: Immediately draw acetone into the syringe to rinse residual organics into a waste container before dismantling.

Reaction Setup
  • Solvent Trap: If removing solvent via rotary evaporation, ensure the cold trap is active (dry ice/acetone) to prevent volatile alkene escape into the lab atmosphere.

  • Quenching: If used in reaction (e.g., Heck coupling), quench reaction mixtures before removing from the hood to neutralize active intermediates.

Part 4: Waste Disposal & Emergency Response

Disposal Protocol
  • Stream: Non-Halogenated Organic Solvent Waste .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream, as the alkene group can react exothermically.

  • Labeling: Clearly label as "Flammable/Combustible" and "Irritant".

Emergency Scenarios
ScenarioImmediate Action
Skin Contact 1. Blot (do not rub) excess liquid. 2. Wash with soap and water for 15 mins. 3. Monitor for redness/dermatitis (delayed sensitization).
Eye Contact 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open. 3. Seek medical attention (ophthalmology).
Spill (< 100 mL) 1. Evacuate immediate area. 2. Don Laminate Gloves and Goggles. 3. Cover with Vermiculite or absorbent pads. 4. Transfer to fume hood waste container.
Fire Class B Extinguisher (CO2 or Dry Chemical). Do not use water jet (may spread burning oil).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6439118, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol (Analog). Retrieved from [Link]

×

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4-(3,5-Dimethoxyphenyl)-1-butene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.